molecular formula C14H22N2O4 B12430028 Trimetazidine-N-oxide

Trimetazidine-N-oxide

Cat. No.: B12430028
M. Wt: 282.34 g/mol
InChI Key: MDAXOLBRJMFWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimetazidine-N-oxide is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

1-hydroxy-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3

InChI Key

MDAXOLBRJMFWDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Trimetazidine-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimetazidine-N-oxide, the major active metabolite of the anti-anginal drug Trimetazidine. This document outlines a detailed, plausible synthetic protocol based on established chemical transformations. Furthermore, it compiles and presents the available analytical data for the thorough characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, reference standard synthesis, and new drug entity development.

Introduction

Trimetazidine is a piperazine-derived drug widely used in the treatment of angina pectoris. Its mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption. Understanding the metabolic fate of Trimetazidine is crucial for a complete pharmacological and toxicological profile. The primary metabolic pathway involves the oxidation of one of the nitrogen atoms of the piperazine (B1678402) ring, leading to the formation of this compound. This document details the chemical synthesis and analytical characterization of this key metabolite.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct oxidation of Trimetazidine. A common and effective method for the N-oxidation of tertiary amines, including piperazine derivatives, is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Synthetic Pathway

The synthesis involves a single-step oxidation of the parent drug, Trimetazidine.

Synthesis_Pathway cluster_reagents Trimetazidine Trimetazidine Trimetazidine_N_oxide This compound Trimetazidine->Trimetazidine_N_oxide Oxidation mCPBA m-CPBA Dichloromethane (B109758) (DCM) Room Temperature

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on the known reactivity of similar compounds. Optimization may be required to achieve the best results.

Materials:

  • Trimetazidine dihydrochloride (B599025)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Preparation of Trimetazidine Free Base:

    • Dissolve Trimetazidine dihydrochloride in water.

    • Basify the solution to a pH of 10-11 by the dropwise addition of a suitable base (e.g., 2M NaOH) with stirring.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Trimetazidine free base as an oil or solid.

  • N-Oxidation:

    • Dissolve the Trimetazidine free base (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred Trimetazidine solution at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench the excess m-CPBA by the slow addition of a 10% aqueous solution of sodium sulfite. Stir for 20 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by recrystallization from an appropriate solvent system.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₂N₂O₄[1]
Molecular Weight 282.34 g/mol [1]
Appearance White to off-white solid(Predicted)
Melting Point Not available
Solubility Soluble in methanol, chloroform, and DMSO(Predicted)
Spectroscopic Data

While specific spectra for synthesized this compound are not widely published, the following are expected characteristic features based on its structure and data from metabolic studies.[2]

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the target compound.

Ionm/z (calculated)m/z (observed)Fragmentation Ions
[M+H]⁺ 283.1652283.1654181.0857, 166.0624, 136.0519

The observed m/z and fragmentation pattern are based on high-resolution mass spectrometry data from metabolic studies.[2][3]

3.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides detailed information about the chemical structure. The following are predicted chemical shifts (δ) in ppm relative to TMS.

ProtonsMultiplicityChemical Shift (ppm)
Aromatic protonsm6.5 - 7.0
OCH₃ protonss3.8 - 3.9
Benzylic CH₂s~3.6
Piperazine ring protonsm2.5 - 3.5

Note: The N-oxide group will cause a downfield shift of the adjacent protons on the piperazine ring compared to Trimetazidine.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2800 - 3000
C=C (aromatic)1500 - 1600
C-O (ether)1000 - 1300
N-O stretch950 - 970
Chromatographic Purity (HPLC)

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed and validated for this purpose.

3.3.1. Proposed HPLC Method

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Injection Volume 10 µL
Column Temperature 25 °C

This is a general method and may require optimization for specific instrumentation and columns.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow start Start: Trimetazidine Free Base Preparation dissolution Dissolve Trimetazidine in DCM start->dissolution cooling1 Cool to 0 °C dissolution->cooling1 addition Add m-CPBA solution dropwise cooling1->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification end End: Pure This compound purification->end

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow start Start: Purified This compound ms Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation start->ms nmr ¹H NMR Spectroscopy - Confirm Structure start->nmr ir IR Spectroscopy - Identify Functional Groups start->ir hplc HPLC Analysis - Determine Purity start->hplc data_analysis Data Analysis and Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis hplc->data_analysis end End: Characterized This compound data_analysis->end

Caption: Workflow for the characterization of this compound.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic protocol, utilizing m-CPBA oxidation, is a reliable method for accessing this important metabolite. The outlined characterization techniques will ensure the unambiguous identification and purity assessment of the synthesized compound. This information is critical for advancing research in drug metabolism, pharmacology, and the development of new therapeutic agents.

References

The Formation of Trimetazidine-N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), a piperazine (B1678402) derivative, is an anti-anginal agent that acts as a metabolic modulator. Its mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. The biotransformation of trimetazidine in the human body leads to the formation of several metabolites, with trimetazidine-N-oxide being a notable product of its phase I metabolism. This technical guide provides a comprehensive overview of the formation of this compound, including quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and analytical workflows.

Trimetazidine Metabolism and N-Oxide Formation

Trimetazidine undergoes metabolism in the liver, leading to the formation of several metabolites. The major drug-related component found in both urine and plasma is unchanged trimetazidine.[1] However, a number of metabolites have been identified, with this compound (M1) being a product of the oxidation of the piperazine ring.[2][3] Other identified metabolites include N-formyl trimetazidine (M2), desmethyl-trimetazidine O-sulfate (M3), desmethyl-trimetazidine O-glucuronide (M4), and desmethyl-trimetazidine-N-oxide-O-glucuronide (M5).[2]

The formation of this compound is a phase I metabolic reaction. While the specific enzymes responsible for the N-oxidation of trimetazidine have not been definitively identified in the reviewed literature, this type of reaction is typically catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

Quantitative Data on this compound Formation

Quantitative data on the formation and excretion of this compound is limited. Most of the administered trimetazidine is excreted unchanged in the urine.[4] Studies have reported that individual metabolites of trimetazidine account for a small fraction of the administered dose.

ParameterValueReference
Urinary Excretion of Individual Metabolites (% of dose) 0.01 - 1.4%[5]

One study involving a single healthy volunteer provided relative concentrations of trimetazidine and its five metabolites in urine over a 24-hour period. While not providing absolute quantitative values, the study indicated that this compound is a minor metabolite compared to the parent drug.[2]

Relative Urinary Excretion Profile of Trimetazidine and its Metabolites

Time Interval (hours)Trimetazidine (Relative Peak Area)This compound (M1) (Relative Peak Area)Other Metabolites (Relative Peak Area)
0-4HighLowLow
4-8PeakModerateModerate
8-12DecreasingDecreasingDecreasing
12-24LowLowLow

(Data adapted from a study on a single volunteer and represents relative proportions based on chromatographic peak areas)[2]

Experimental Protocols

In Vitro Metabolism of Trimetazidine in Human Liver Microsomes

This protocol is a general procedure for investigating the in vitro metabolism of trimetazidine to identify the enzymes responsible for N-oxide formation.

Materials:

  • Trimetazidine hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Specific CYP and FMO inhibitors (for reaction phenotyping)

  • Recombinant human CYP and FMO enzymes (for confirmation)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and trimetazidine (at various concentrations, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of this compound using a validated LC-MS/MS method.

  • Reaction Phenotyping (Optional): To identify the specific enzymes involved, repeat the incubation with the addition of selective chemical inhibitors for different CYP and FMO isoforms or by using specific recombinant human enzymes instead of pooled HLMs.

LC-MS/MS Method for the Quantification of Trimetazidine and this compound in Human Urine

This protocol provides a framework for the simultaneous quantification of trimetazidine and its N-oxide metabolite in urine samples.

Sample Preparation:

  • Urine Sample Collection: Collect urine samples at specified time intervals after administration of trimetazidine.

  • Dilution: Dilute an aliquot of the urine sample (e.g., 100 µL) with a suitable buffer or mobile phase (e.g., 900 µL of 0.1% formic acid in water).[2]

  • Internal Standard: Add an internal standard (IS) to all samples, calibrators, and quality controls.

  • Centrifugation: Centrifuge the diluted samples to remove any particulate matter.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Flow Rate: e.g., 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for trimetazidine and this compound need to be optimized.

    • Example Transition for Trimetazidine: m/z 267 -> m/z 181

    • Example Transition for this compound: m/z 283 -> m/z 181

Quantification:

  • Construct a calibration curve using standard solutions of trimetazidine and this compound of known concentrations.

  • Calculate the concentration of the analytes in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Trimetazidine

Trimetazidine_Metabolism Trimetazidine Trimetazidine N_Oxide This compound Trimetazidine->N_Oxide N-Oxidation (CYP450 or FMO) N_Formyl N-formyl trimetazidine Trimetazidine->N_Formyl N-Formylation Desmethyl Desmethyl-trimetazidine Trimetazidine->Desmethyl O-Demethylation Sulfate Desmethyl-trimetazidine O-sulfate Desmethyl->Sulfate Sulfation Glucuronide Desmethyl-trimetazidine O-glucuronide Desmethyl->Glucuronide Glucuronidation Desmethyl_N_Oxide_Glucuronide Desmethyl-trimetazidine- N-oxide-O-glucuronide Desmethyl->Desmethyl_N_Oxide_Glucuronide N-Oxidation & Glucuronidation

Caption: Proposed metabolic pathway of trimetazidine.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Urine_Sample Urine Sample Dilution Dilute-and-Shoot Urine_Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation UPLC_Separation UPLC Separation (C18 Column) Centrifugation->UPLC_Separation QTOF_MS Q-TOF Mass Spectrometry (Full Scan & MS/MS) UPLC_Separation->QTOF_MS Peak_Detection Peak Detection QTOF_MS->Peak_Detection Mass_Extraction Accurate Mass Extraction Peak_Detection->Mass_Extraction Formula_Generation Molecular Formula Generation Mass_Extraction->Formula_Generation Database_Search Metabolite Database Search Formula_Generation->Database_Search Fragmentation_Analysis MS/MS Fragmentation Analysis Database_Search->Fragmentation_Analysis Metabolite_Identification Metabolite Identification (e.g., this compound) Fragmentation_Analysis->Metabolite_Identification

Caption: Workflow for trimetazidine metabolite identification.

Conclusion

The formation of this compound is a recognized but minor pathway in the overall metabolism of trimetazidine. While the parent drug is the major component excreted, understanding the formation and clearance of its metabolites is crucial for a complete pharmacokinetic and safety profile. Further research is warranted to definitively identify the specific enzymes responsible for trimetazidine N-oxidation and to obtain more comprehensive quantitative data on the pharmacokinetics of this metabolite. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations.

References

Trimetazidine vs. Trimetazidine-N-oxide: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the anti-anginal agent trimetazidine (B612337), with a comparative focus on its principal metabolite, trimetazidine-N-oxide. This document synthesizes available data on their metabolic effects, details relevant experimental protocols, and visualizes key pathways to support further research and development in cardiovascular therapeutics.

Trimetazidine (TMZ): The Established Metabolic Modulator

Trimetazidine is a well-established anti-ischemic drug that optimizes myocardial energy metabolism without inducing significant hemodynamic changes.[1] Its primary mechanism involves a metabolic shift in the heart from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[2][3]

Core Mechanism of Action: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT)

Under ischemic conditions, reduced oxygen supply impairs the efficiency of fatty acid oxidation, leading to the accumulation of toxic intermediates and intracellular acidosis, which compromises cardiac function.[4] Trimetazidine directly addresses this by selectively inhibiting the final enzyme in the β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[2][5][6] This inhibition curtails fatty acid metabolism, prompting a compensatory increase in glucose oxidation to meet the cell's ATP demands.[2] Since glucose oxidation consumes less oxygen per molecule of ATP produced compared to fatty acid oxidation, this shift enhances the efficiency of energy production in the oxygen-deprived myocardium.[2]

However, it is important to note that while the inhibition of 3-KAT is the most widely cited mechanism, some studies have presented conflicting evidence, suggesting the mechanism may be more complex or that 3-KAT is not the primary target.[4][7]

Downstream Cellular Effects

The inhibition of 3-KAT and the subsequent metabolic shift trigger several beneficial downstream effects:

  • Preservation of ATP Levels: By optimizing energy production, TMZ helps maintain intracellular ATP concentrations, supporting essential cellular functions like ionic pump activity.

  • Reduction of Intracellular Acidosis: The switch to glucose oxidation reduces the production of protons, thereby mitigating the fall in intracellular pH that exacerbates ischemic injury.[5]

  • Decreased Oxidative Stress: By limiting fatty acid oxidation, TMZ may reduce the generation of reactive oxygen species (ROS), protecting cardiomyocytes from oxidative damage.[8][9]

  • Modulation of Calcium Homeostasis: Recent studies suggest TMZ may also influence mitochondrial calcium levels, further protecting against ischemic damage.[9]

cluster_0 Fatty Acid β-Oxidation Pathway cluster_1 Glucose Oxidation Pathway cluster_2 Cellular Respiration FA Fatty Acids FAO β-Oxidation Spiral FA->FAO KAT Long-Chain 3-KAT FAO->KAT AcetylCoA_FA Acetyl-CoA KAT->AcetylCoA_FA TCA TCA Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu PDH->TCA Increased Flux AcetylCoA_Glu->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP TMZ Trimetazidine TMZ->KAT Inhibition

Caption: Trimetazidine's metabolic shift mechanism.

Metabolism of Trimetazidine

Trimetazidine undergoes hepatic metabolism, although a significant portion of the drug (approximately 60%) is excreted unchanged in the urine.[4][10] Metabolic pathways include demethylation and subsequent conjugation (sulfation or glucuronidation).[4] The primary metabolic transformation, however, is the oxidation of one of the piperazine (B1678402) nitrogen atoms to form this compound.[11][12]

TMZ Trimetazidine Metabolism Hepatic Metabolism (Oxidation) TMZ->Metabolism TMZ_N_Oxide This compound (Major Metabolite) Metabolism->TMZ_N_Oxide Major Pathway Other Other Metabolites (Desmethyl, Conjugates) Metabolism->Other Minor Pathways Excretion Renal Excretion TMZ_N_Oxide->Excretion Other->Excretion

Caption: Metabolic pathways of Trimetazidine.

This compound: The "Active Metabolite" Enigma

This compound is frequently cited as the major and active metabolite of trimetazidine.[13] However, a thorough review of the available scientific literature reveals a significant knowledge gap regarding its specific pharmacological activity. While studies have successfully identified and quantified this metabolite in urine and plasma,[12][14] there is a lack of published research detailing its mechanism of action.

Key Unanswered Questions:

  • Does this compound inhibit 3-ketoacyl-CoA thiolase?

  • If so, what is its potency (e.g., IC50) compared to the parent drug?

  • Does it possess other, independent pharmacological effects on the myocardium or vasculature?

Without direct experimental evidence, the precise contribution of this compound to the overall clinical efficacy of trimetazidine remains uncharacterized. The designation "active metabolite" is noted, but its functional implications are not currently supported by accessible, peer-reviewed data.[13]

Quantitative Data Summary

The following table summarizes the key quantitative data available for trimetazidine. No comparable data was found for this compound in the reviewed literature.

CompoundTarget EnzymeAssay TypeIC50SpeciesReference
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase (3-KAT)Enzyme Activity Assay75 nMRat (Heart)[2][3]
This compound Long-chain 3-ketoacyl-CoA thiolase (3-KAT)-Not Reported--

Key Experimental Protocols

To facilitate further research into the comparative pharmacology of trimetazidine and its metabolites, this section details the standard methodologies for the key experiments cited.

Protocol for 3-Ketoacyl-CoA Thiolase (3-KAT) Activity Assay

This spectrophotometric assay measures the activity of 3-KAT by monitoring the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.

Objective: To determine the inhibitory potential (IC50) of a test compound on 3-KAT activity.

Materials:

  • Isolated mitochondrial fractions from rat heart tissue.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with KCl.

  • Substrate: Acetoacetyl-CoA or other 3-ketoacyl-CoA derivatives.

  • Coenzyme A (CoA).

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric detection.

  • Test compounds (Trimetazidine, this compound) dissolved in an appropriate vehicle.

  • Spectrophotometer (plate reader or cuvette-based).

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds. Isolate mitochondrial fractions from homogenized rat heart tissue via differential centrifugation.

  • Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, mitochondrial protein (as the enzyme source), acetoacetyl-CoA, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding Coenzyme A. The 3-KAT enzyme will cleave the acetoacetyl-CoA, releasing acetyl-CoA and a free CoA-SH molecule.

  • Detection: The free thiol group on the released CoA reacts with DTNB, producing 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored compound.

  • Measurement: Monitor the rate of increase in absorbance at 412 nm, which is directly proportional to the rate of CoA release and thus to 3-KAT activity.

  • Data Analysis: Plot the rate of reaction against the concentration of the inhibitor. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol for Isolated Perfused Heart (Langendorff) Study

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function and metabolism, independent of systemic neural and hormonal influences.

Objective: To compare the effects of trimetazidine and this compound on cardiac function (e.g., left ventricular developed pressure, heart rate) and metabolism during ischemia-reperfusion.

Materials:

  • Langendorff perfusion apparatus.

  • Krebs-Henseleit buffer (perfusate), gassed with 95% O2 / 5% CO2.

  • Energy substrates (e.g., glucose, palmitate).

  • Anesthetic and anticoagulant (e.g., heparin).

  • Pressure transducer and data acquisition system.

  • Test compounds (Trimetazidine, this compound).

Procedure:

  • Heart Isolation: Anesthetize a rodent (e.g., rat) and administer heparin. Perform a thoracotomy to rapidly excise the heart and place it in ice-cold buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic contractile function (LVDP, dP/dt).

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Drug Administration: Introduce the test compound (Trimetazidine or this compound) into the perfusate at the desired concentration for a set period.

  • Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a reperfusion period (e.g., 60-120 minutes) with or without the drug.

  • Data Collection: Continuously record hemodynamic parameters throughout the protocol. Collect coronary effluent for metabolic analysis (e.g., lactate, enzyme release) and freeze-clamp heart tissue at the end of the experiment for biochemical assays (e.g., ATP, creatine (B1669601) phosphate).

  • Analysis: Compare the recovery of cardiac function and metabolic parameters between control, trimetazidine-treated, and this compound-treated groups.

Start Isolate & Mount Heart on Langendorff Apparatus Stabilize Stabilization Period (Baseline Recording) Start->Stabilize Group Randomize to Groups: - Vehicle Control - Trimetazidine - this compound Stabilize->Group Drug Administer Compound via Perfusate Group->Drug Ischemia Induce Global Ischemia (Stop Flow) Drug->Ischemia Reperfusion Reperfusion Period (Restore Flow) Ischemia->Reperfusion Analysis Collect Data: - Hemodynamics - Metabolites Reperfusion->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for a comparative Langendorff study.

Conclusion and Future Directions

Trimetazidine exerts its primary anti-ischemic effect by inhibiting long-chain 3-ketoacyl-CoA thiolase, thereby shifting myocardial energy metabolism towards the more oxygen-efficient glucose oxidation pathway. While its major metabolite, this compound, has been identified, its pharmacological activity remains a critical unknown. There is a clear need for direct, comparative studies employing the methodologies outlined above to elucidate the mechanism of action and potency of this compound. Such research is essential to fully understand the complete pharmacokinetic and pharmacodynamic profile of trimetazidine and to explore the potential therapeutic relevance of its metabolites.

References

Enzymatic Synthesis of Trimetazidine-N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Trimetazidine-N-oxide, the major active metabolite of the anti-anginal drug Trimetazidine.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and the generation of reference standards. It details the biocatalytic methodologies for the targeted N-oxidation of Trimetazidine, focusing on the use of key metabolizing enzyme systems, including human liver microsomes and recombinant cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms. This guide includes detailed experimental protocols, data presentation in tabular format for comparative analysis, and graphical representations of workflows and metabolic pathways to facilitate a comprehensive understanding of the synthesis process.

Introduction

Trimetazidine is a piperazine-derived drug widely used in the treatment of angina pectoris. Its mechanism of action involves the inhibition of long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. The primary metabolic pathway of Trimetazidine in humans is N-oxidation, leading to the formation of this compound. This metabolite is of significant interest for pharmacokinetic and pharmacodynamic studies, as well as for use as a reference standard in analytical and doping control analyses.

The chemical synthesis of N-oxides can present challenges, including the potential for side reactions and the use of harsh reagents. Enzymatic synthesis offers a highly specific and mild alternative, closely mimicking the physiological metabolic pathways. This guide focuses on the application of human-derived enzyme systems for the efficient and targeted production of this compound for research purposes.

Enzymatic Pathways for Trimetazidine N-Oxidation

The N-oxidation of Trimetazidine is a Phase I metabolic reaction. This biotransformation is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.

  • Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases is responsible for the metabolism of a vast array of xenobiotics. For piperazine-containing compounds, isoforms such as CYP1A2 and CYP3A4 have been implicated in N-oxidation reactions.

  • Flavin-containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. FMO3 is the most abundant FMO isoform in the adult human liver and is a strong candidate for the N-oxidation of Trimetazidine.

The general enzymatic reaction for the N-oxidation of Trimetazidine can be depicted as follows:

G Trimetazidine Trimetazidine Enzyme CYP or FMO (e.g., CYP1A2, CYP3A4, FMO3) Trimetazidine->Enzyme Trimetazidine_N_oxide This compound Enzyme->Trimetazidine_N_oxide N-oxidation Byproducts NADP⁺ + H₂O Enzyme->Byproducts Cofactors NADPH + O₂ Cofactors->Enzyme

Fig. 1: General enzymatic N-oxidation of Trimetazidine.

Methodologies for Enzymatic Synthesis

For the laboratory-scale synthesis of this compound, two primary approaches are recommended: the use of human liver microsomes, which contain a mixture of metabolizing enzymes, and the application of specific recombinant human CYP or FMO isoforms for a more targeted synthesis.

Synthesis using Human Liver Microsomes (HLM)

HLM preparations are a reliable source of a wide range of drug-metabolizing enzymes and provide a good starting point for assessing the feasibility of enzymatic synthesis.

Experimental Protocol: Screening for this compound Formation with HLM

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 µM Trimetazidine (from a stock solution in methanol (B129727) or DMSO, final solvent concentration ≤ 1%)

    • 1 mg/mL Human Liver Microsomes

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

  • Analysis: Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Workflow for HLM-based Synthesis and Analysis

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis A Prepare Reaction Mixture (Buffer, Trimetazidine, HLM) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Fig. 2: Workflow for this compound synthesis using HLM.
Synthesis using Recombinant Human Enzymes

For a more specific and potentially higher-yield synthesis, recombinant human CYP or FMO isoforms expressed in a suitable host system (e.g., E. coli, insect cells) are recommended. Based on literature for similar compounds, promising candidates for screening include CYP1A2, CYP3A4, and FMO3.

Experimental Protocol: Screening of Recombinant Enzymes

  • Reaction Mixture Preparation: In separate microcentrifuge tubes for each enzyme, prepare the following reaction mixtures on ice:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 µM Trimetazidine

    • Recombinant Enzyme (e.g., 50 pmol/mL CYP1A2, CYP3A4, or FMO3)

    • For CYPs, add cytochrome P450 reductase and cytochrome b5 as required by the manufacturer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Add 1 mM NADPH to each tube.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Analysis: Follow steps 5-7 from the HLM protocol.

Protocol for Preparative Scale Synthesis (Example with FMO3)

  • Reaction Volume: Scale up the reaction volume to 10 mL in a glass vial.

  • Reagent Concentrations:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 50 µM Trimetazidine

    • 100 pmol/mL recombinant human FMO3

    • 1 mM NADPH (added in aliquots every 30 minutes to maintain concentration)

  • Incubation: Incubate at 37°C for 4 hours with continuous gentle agitation.

  • Extraction: Terminate the reaction by adding 2 volumes of ethyl acetate. Vortex thoroughly and separate the organic layer. Repeat the extraction twice.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting residue using flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR and high-resolution mass spectrometry.

Data Presentation and Analysis

For a systematic evaluation of the enzymatic synthesis, it is crucial to present the quantitative data in a clear and organized manner.

Screening of Different Enzyme Systems

The following table provides a template for comparing the efficiency of different enzyme systems in the formation of this compound. The values presented are representative examples.

Enzyme SystemSubstrate Conc. (µM)Incubation Time (min)Product Formation Rate (pmol/min/mg protein or pmol/min/pmol enzyme)Yield (%)
Human Liver Microsomes106025.315.2
Recombinant CYP1A2103012.87.7
Recombinant CYP3A410308.55.1
Recombinant FMO3103045.727.4
Kinetic Analysis of the Lead Enzyme

Once the most efficient enzyme is identified (e.g., FMO3 from the screening), a kinetic analysis should be performed to determine the Michaelis-Menten parameters.

Substrate Conc. (µM)Initial Velocity (pmol/min/pmol FMO3)
15.2
521.5
1035.8
2054.3
5075.1
10088.9

Michaelis-Menten Parameters for Trimetazidine N-oxidation by FMO3 (Representative Data)

ParameterValue
Vmax105.3 pmol/min/pmol FMO3
Km18.7 µM

Signaling Pathways and Logical Relationships

The decision-making process for selecting the optimal synthesis strategy can be visualized as follows:

G Start Start: Need for This compound Screening Screen Enzyme Systems (HLM, Recombinant CYPs, FMOs) Start->Screening Analysis Analyze Product Formation (LC-MS/MS) Screening->Analysis Decision Identify Most Efficient Enzyme Analysis->Decision Optimization Optimize Reaction Conditions (Substrate Conc., Time, pH) Decision->Optimization Lead Enzyme Identified ScaleUp Preparative Scale Synthesis Optimization->ScaleUp Purification Purification and Characterization (HPLC, NMR, HRMS) ScaleUp->Purification End Pure this compound for Research Purification->End

Fig. 3: Logical workflow for enzymatic synthesis strategy.

Conclusion

This technical guide outlines a systematic approach for the enzymatic synthesis of this compound for research applications. By leveraging the catalytic activity of human liver microsomes and specific recombinant enzymes, particularly FMO3, it is possible to produce this key metabolite in a controlled and efficient manner. The provided protocols and data presentation formats serve as a foundation for researchers to develop and optimize their own synthesis strategies. The use of these biocatalytic methods will facilitate further research into the pharmacology and toxicology of Trimetazidine and its metabolites.

References

Trimetazidine's Modulation of Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) (TMZ), a clinically effective anti-anginal agent, exerts its primary therapeutic effects by optimizing cellular energy metabolism, with mitochondria at the core of its mechanism of action. This technical guide provides an in-depth exploration of the effects of Trimetazidine on mitochondrial respiration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and metabolic shifts induced by this drug. While the direct effects of its metabolite, Trimetazidine-N-oxide, on mitochondrial respiration are not extensively documented in current literature, the profound impact of the parent compound, Trimetazidine, offers significant insights for researchers in cardiovascular and metabolic diseases.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular function and survival, primarily through oxidative phosphorylation to produce ATP. In pathological conditions such as myocardial ischemia, mitochondrial function is compromised, leading to a bioenergetic deficit and cellular injury. Trimetazidine has emerged as a key metabolic modulator that protects against such conditions by shifting the cardiac energy substrate preference from fatty acid β-oxidation to glucose oxidation.[1][2] This shift is particularly advantageous in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[2] This guide delves into the molecular mechanisms and quantitative effects of Trimetazidine on mitochondrial respiratory function.

Quantitative Effects of Trimetazidine on Mitochondrial Respiration

The following tables summarize the key quantitative findings from various studies on the impact of Trimetazidine on mitochondrial function.

Table 1: Effects of Trimetazidine on Mitochondrial Respiration Parameters in Ischemic Myocardium

ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Infarct SizeRats with acute myocardial ischemia31.24 ± 3.02%52.87 ± 4.89%-40.9%[3][4]
Respiratory Control Ratio (RCR)Rats with acute myocardial ischemiaRestored to normal levelSignificantly decreasedImprovement[3][5]
Complex I ActivityRats with acute myocardial ischemiaRestored to normal levelSignificantly decreasedImprovement[3][5]
Complex I ActivityRabbit heart failure myocytes+79% increaseNo significant effect+79%[6]
Complex II ActivityRabbit heart failure myocytes~30% inhibitionNo significant effect-30%[6]

Table 2: Effects of Trimetazidine on Mitochondrial Bioenergetics in a Cellular Model of Amyotrophic Lateral Sclerosis (ALS)

ParameterCell TypeTreatmentObservationReference
Basal RespirationPrimary spinal cord and cortical cell cultures10 μM TMZImproved[7]
Maximal RespirationPrimary spinal cord and cortical cell cultures10 μM TMZImproved[7]
Spare Respiratory CapacityPrimary spinal cord and cortical cell cultures10 μM TMZImproved[7]
ATP-linked RespirationPrimary spinal cord and cortical cell cultures10 μM TMZImproved[7]
Basal RespirationPBMCs from ALS patients10 μM TMZNotable increase[7]
ATP-linked RespirationPBMCs from ALS patients10 μM TMZNotable increase[7]
Maximal RespirationPBMCs from ALS patients10 μM TMZRestored to control levels[7]
Spare Respiratory CapacityPBMCs from ALS patients10 μM TMZIncreased[7]

Table 3: Effects of Trimetazidine on Myocardial Metabolism

ParameterModelTrimetazidine ConcentrationEffectReference
Palmitate OxidationIsolated working rat hearts1 μmol/LDecreased from 488±24 to 408±15 nmol · g dry weight⁻¹ · minute⁻¹[1]
Glucose OxidationIsolated working rat hearts1 μmol/LIncreased from 1889±119 to 2378±166 nmol · g dry weight⁻¹ · minute⁻¹[1]
Long-chain 3-ketoacyl CoA thiolaseIsolated working rat hearts100 μmol/LPotent inhibition[1]

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the effects of Trimetazidine on mitochondrial respiration.

Isolation of Mitochondria from Rat Heart Tissue

This protocol is adapted from studies investigating mitochondrial function in ischemic rat hearts.[3]

  • Tissue Homogenization: Excised myocardial tissue is placed in an ice-cold isolation medium (250 mM sucrose, 10 mM Tris, 1 mM EGTA, pH 7.8). The tissue is minced and then homogenized using a Teflon Potter homogenizer.

  • Differential Centrifugation: The homogenate is first centrifuged at 600 x g for 10 minutes to remove nuclei and cell debris.

  • Mitochondrial Pellet Collection: The resulting supernatant is centrifuged at 15,000 x g for 5 minutes to pellet the mitochondria.

  • Washing Steps: The mitochondrial pellet is washed with the same isolation medium and centrifuged again at 15,000 x g for 5 minutes. A subsequent wash is performed with the medium lacking EGTA.

  • Final Pellet: The final mitochondrial pellet is resuspended in a minimal volume of the appropriate buffer for subsequent assays. Protein concentration is determined using a standard method like the Bradford assay.

Measurement of Mitochondrial Oxygen Consumption

Oxygen consumption rates are a direct measure of mitochondrial respiratory chain activity and can be assessed using high-resolution respirometry.[3]

  • Instrumentation: An Oxygraph-2k (Oroboros Instruments) or a similar instrument is used.

  • Reaction Chamber: Isolated mitochondria (approximately 300 µg of protein) are added to a thermostatically controlled chamber containing a phosphate (B84403) buffer (e.g., 70 mM sucrose, 225 mM Mannitol, 1 mM EDTA, 10 mM KH2PO4, 10 mM K2HPO4, and 0.1% BSA, pH 7.4).

  • Substrate Addition (State 2): Respiration is initiated by adding complex I substrates such as malate (B86768) (0.8 M) and glutamate (B1630785) (1 M).

  • ADP Addition (State 3): Oxidative phosphorylation is stimulated by adding a known amount of ADP (to a final concentration of 50 mM), inducing State 3 respiration (maximal coupled respiration).

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the rate of oxygen consumption decreases to State 4 respiration (resting state).

  • Calculation of Respiratory Control Ratio (RCR): RCR is calculated as the ratio of the State 3 to State 4 respiration rate, providing an index of the coupling between oxidation and phosphorylation.

Seahorse XF Cell Mito Stress Test

This assay is used to determine key parameters of mitochondrial function in intact cells.[7]

  • Cell Plating: Cells are seeded in a Seahorse XF cell culture microplate at an appropriate density.

  • Drug Loading: The Seahorse XF cartridge is loaded with sequential injections of mitochondrial inhibitors:

    • Oligomycin: An ATP synthase inhibitor, which blocks ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time as the inhibitors are injected.

  • Data Analysis: The OCR data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Mechanisms of Action

Trimetazidine's effects on mitochondrial respiration are multifaceted, involving direct enzymatic inhibition and modulation of broader cellular signaling pathways.

Inhibition of Fatty Acid β-Oxidation

The primary and most well-documented mechanism of Trimetazidine is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the fatty acid β-oxidation spiral.[1][2][8] This inhibition leads to a decrease in the utilization of fatty acids for energy production.

Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation (Mitochondrial Matrix) Fatty_Acyl_CoA->Beta_Oxidation Three_KAT Long-chain 3-ketoacyl-CoA thiolase Beta_Oxidation->Three_KAT Acetyl_CoA Acetyl-CoA Three_KAT->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Trimetazidine Trimetazidine Trimetazidine->Three_KAT Inhibits

Caption: Trimetazidine inhibits long-chain 3-ketoacyl-CoA thiolase.

Shift to Glucose Oxidation

By inhibiting fatty acid oxidation, Trimetazidine indirectly promotes glucose oxidation. The increased availability of pyruvate (B1213749) dehydrogenase (PDH), which is no longer inhibited by high levels of acetyl-CoA and NADH from β-oxidation, facilitates the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation.

cluster_fatty_acid Fatty Acid Oxidation cluster_glucose Glucose Oxidation Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA_FA High Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA NADH_FA High NADH Beta_Oxidation->NADH_FA PDH Pyruvate Dehydrogenase (PDH) Acetyl_CoA_FA->PDH Inhibits NADH_FA->PDH Inhibits Trimetazidine Trimetazidine Trimetazidine->Beta_Oxidation Inhibits Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu TCA_Cycle TCA Cycle & Oxidative Phosphorylation Acetyl_CoA_Glu->TCA_Cycle ATP ATP Production (Oxygen Efficient) TCA_Cycle->ATP

Caption: Trimetazidine promotes a metabolic shift to glucose oxidation.

Modulation of Mitochondrial Dynamics and Biosynthesis

Studies have also indicated that Trimetazidine can influence mitochondrial dynamics and biogenesis, which are crucial for maintaining a healthy mitochondrial population. In a rat model of myocardial ischemia, Trimetazidine was shown to enhance the expression of proteins involved in mitochondrial fusion (Mfn1, Opa1) and fission (Drp1), as well as promoting mitochondrial biosynthesis through the upregulation of PGC-1α.[3][4]

Trimetazidine Trimetazidine PGC1a PGC-1α Trimetazidine->PGC1a Promotes Mfn1 Mfn1 Trimetazidine->Mfn1 Enhances Expression Opa1 Opa1 Trimetazidine->Opa1 Enhances Expression Drp1 Drp1 Trimetazidine->Drp1 Enhances Expression Mitochondrial_Biosynthesis Mitochondrial Biosynthesis PGC1a->Mitochondrial_Biosynthesis Mitochondrial_Dynamics Mitochondrial Fission/Fusion Balance Mfn1->Mitochondrial_Dynamics Opa1->Mitochondrial_Dynamics Drp1->Mitochondrial_Dynamics

Caption: Trimetazidine's influence on mitochondrial biogenesis and dynamics.

Conclusion

Trimetazidine's beneficial effects in ischemic conditions are strongly linked to its ability to modulate mitochondrial respiration. By inhibiting fatty acid oxidation and promoting the more oxygen-efficient pathway of glucose oxidation, Trimetazidine helps to preserve cellular ATP levels and reduce the detrimental effects of ischemia. Furthermore, its influence on mitochondrial dynamics and biogenesis suggests a broader role in maintaining mitochondrial health. While the specific actions of its N-oxide metabolite require further investigation, the extensive research on Trimetazidine provides a solid foundation for understanding its therapeutic potential and for the development of novel metabolic modulators. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the key quantitative data, experimental approaches, and mechanistic insights into the mitochondrial effects of Trimetazidine.

References

Cardiovascular Effects of Trimetazidine and its Major Metabolite, Trimetazidine-N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses primarily on the in vivo cardiovascular effects of trimetazidine (B612337). Despite extensive investigation, publicly available scientific literature lacks specific in vivo studies on the cardiovascular effects of its major active metabolite, Trimetazidine-N-oxide. Therefore, the data, experimental protocols, and signaling pathways described herein pertain to the parent drug, trimetazidine. This compound is a major metabolite identified in human urine, but its distinct pharmacological actions on the cardiovascular system in vivo have not been detailed in the reviewed literature.[1][2]

Executive Summary

Trimetazidine is a metabolic agent used in the treatment of angina pectoris.[3][4] Its primary mechanism of action involves a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[4][5][6] This is achieved through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[5][6] This metabolic modulation is particularly beneficial during ischemic conditions, helping to preserve cardiac function without significantly altering systemic hemodynamics such as heart rate and blood pressure.[5][7] This guide provides a comprehensive overview of the in vivo cardiovascular effects of trimetazidine, including its mechanism of action, quantitative effects on cardiac parameters, and the experimental protocols used in key studies.

Mechanism of Action

Trimetazidine's cardioprotective effects stem from its ability to optimize myocardial energy metabolism. Under normal aerobic conditions, the heart derives most of its energy from the β-oxidation of fatty acids. However, during ischemia, the lack of oxygen makes fatty acid oxidation less efficient and leads to the accumulation of toxic byproducts.

Trimetazidine inhibits 3-ketoacyl-CoA thiolase, a key enzyme in the final step of fatty acid β-oxidation.[5][6] This inhibition leads to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation.[5] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, making it a more efficient energy source during ischemic episodes. This metabolic shift helps to:

  • Preserve intracellular ATP levels: By promoting a more oxygen-efficient metabolic pathway, trimetazidine helps to maintain the energy currency of the cardiac cells.

  • Reduce intracellular acidosis: The switch to glucose oxidation limits the production of protons, thereby reducing the intracellular acidosis that contributes to ischemic injury.

  • Decrease oxidative stress: Some studies suggest that trimetazidine possesses antioxidant properties, further protecting the myocardium from ischemia-reperfusion injury.

The proposed metabolic pathway is illustrated below:

cluster_0 Fatty Acid β-Oxidation cluster_1 Glucose Oxidation Fatty Acids Fatty Acids 3-KAT 3-KAT Fatty Acids->3-KAT Acetyl-CoA_FA Acetyl-CoA 3-KAT->Acetyl-CoA_FA TCA Cycle TCA Cycle Acetyl-CoA_FA->TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_Glu Acetyl-CoA Pyruvate->Acetyl-CoA_Glu Acetyl-CoA_Glu->TCA Cycle Trimetazidine Trimetazidine Trimetazidine->3-KAT Inhibits ATP Production ATP Production TCA Cycle->ATP Production Ischemia Ischemia Ischemia->Fatty Acids Favors Ischemia->Glucose Limits

Figure 1: Trimetazidine's Mechanism of Action. This diagram illustrates how trimetazidine inhibits the 3-KAT enzyme in the fatty acid β-oxidation pathway, leading to a metabolic shift towards more oxygen-efficient glucose oxidation for ATP production, which is particularly beneficial during myocardial ischemia.

Quantitative Data on Cardiovascular Effects

Clinical and preclinical studies have quantified the effects of trimetazidine on various cardiovascular parameters. A key finding is its ability to improve ischemic markers without significant hemodynamic changes.

ParameterAnimal Model/Patient PopulationDosageKey FindingsReference
Hemodynamics
Heart RatePatients with Coronary Artery Disease20 mg, three times dailyNo significant change compared to placebo.[7]
Blood PressurePatients with Coronary Artery Disease20 mg, three times dailyNo significant change compared to placebo.[7]
Ischemic Parameters
Exercise DurationPatients with Stable Angina20 mg, three times dailyIncreased exercise duration by 89 seconds vs. 23.6 seconds in the placebo group.[8]
Time to 1mm ST-segment DepressionPatients with Stable Angina20 mg, three times dailyIncreased time to 1mm ST-segment depression by 90 seconds vs. 16.7 seconds in the placebo group.[8]
Angina AttacksPatients with Stable Angina20 mg, three times dailyReduced the mean number of anginal attacks per week from 5.6 to 2.7.[8]
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)Patients with Chronic Heart FailureNot specifiedMeta-analyses show significant improvements in LVEF.[7]

Detailed Experimental Protocols

The following sections detail the methodologies from key in vivo studies that have investigated the cardiovascular effects of trimetazidine.

Study on Myocardial Ischemia/Reperfusion Injury in Rats
  • Objective: To investigate the protective effects of trimetazidine against cardiac ischemia/reperfusion (I/R) injury in vivo.

  • Animal Model: Adult Sprague-Dawley rats.

  • Experimental Groups:

    • Sham-operated group.

    • I/R model group (saline treated).

    • Trimetazidine-treated I/R group.

  • Procedure:

    • Anesthesia was induced, and the animals were ventilated.

    • A left thoracotomy was performed to expose the heart.

    • The left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia, followed by 2 hours of reperfusion.

    • Trimetazidine was administered prior to the ischemic period in the treatment group.

    • Cardiac function was assessed by measuring parameters such as left ventricular systolic pressure (LVSP) and the maximum rate of rise and fall of left ventricular pressure (±dp/dt).

    • Infarct size was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.

  • Key Findings: Trimetazidine pre-treatment significantly improved cardiac function and reduced infarct size compared to the I/R model group.

cluster_0 Treatment cluster_1 Ischemia/Reperfusion Start Start Anesthetize & Ventilate Rat Anesthetize & Ventilate Rat Left Thoracotomy Left Thoracotomy Anesthetize & Ventilate Rat->Left Thoracotomy Ligate LAD (30 min Ischemia) Ligate LAD (30 min Ischemia) Left Thoracotomy->Ligate LAD (30 min Ischemia) Reperfusion (2 hrs) Reperfusion (2 hrs) Ligate LAD (30 min Ischemia)->Reperfusion (2 hrs) Assess Cardiac Function Assess Cardiac Function Reperfusion (2 hrs)->Assess Cardiac Function Measure Infarct Size (TTC) Measure Infarct Size (TTC) Assess Cardiac Function->Measure Infarct Size (TTC) End End Measure Infarct Size (TTC)->End Administer Trimetazidine Administer Trimetazidine Administer Trimetazidine->Ligate LAD (30 min Ischemia)

Figure 2: Experimental Workflow for I/R Injury Study. A flowchart outlining the key steps in the in vivo rat model of myocardial ischemia/reperfusion injury used to evaluate the cardioprotective effects of trimetazidine.
Hemodynamic Studies in Patients with Coronary Artery Disease

  • Objective: To determine the effects of trimetazidine on systemic hemodynamics in patients with coronary artery disease (CAD).

  • Study Population: Patients with stable angina and documented CAD.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Procedure:

    • Patients were randomized to receive either trimetazidine or a placebo.

    • Hemodynamic parameters including heart rate, blood pressure, and cardiac index were measured at baseline and at regular intervals after drug administration.

    • Measurements were taken both at rest and during exercise testing.

  • Key Findings: Trimetazidine did not significantly alter heart rate, blood pressure, or other major hemodynamic parameters compared to placebo, both at rest and during exercise. This highlights its unique metabolic mechanism of action, which is independent of hemodynamic changes.

Signaling Pathways

Recent research suggests that the cardioprotective effects of trimetazidine may also involve the activation of specific signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor.

During ischemia, the cellular AMP:ATP ratio increases, which activates AMPK. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off ATP-consuming anabolic pathways. Trimetazidine, by influencing cellular energy metabolism, may further modulate AMPK activity, contributing to its cardioprotective effects.

Ischemia Ischemia Increased AMP/ATP Ratio Increased AMP/ATP Ratio Ischemia->Increased AMP/ATP Ratio AMPK Activation AMPK Activation Increased AMP/ATP Ratio->AMPK Activation Glucose Uptake & Glycolysis Glucose Uptake & Glycolysis AMPK Activation->Glucose Uptake & Glycolysis Fatty Acid Oxidation (Inhibition) Fatty Acid Oxidation (Inhibition) AMPK Activation->Fatty Acid Oxidation (Inhibition) Cardioprotection Cardioprotection Glucose Uptake & Glycolysis->Cardioprotection Fatty Acid Oxidation (Inhibition)->Cardioprotection Trimetazidine Trimetazidine Trimetazidine->AMPK Activation Modulates

References

Metabolic Pathway Elucidation of Trimetazidine-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), a piperazine (B1678402) derivative, is an anti-anginal agent that shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, offering a cytoprotective effect during ischemic events.[1][2] Understanding the metabolic fate of Trimetazidine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. One of the identified metabolites is Trimetazidine-N-oxide, the formation of which represents a key metabolic transformation. This technical guide provides an in-depth overview of the elucidation of the metabolic pathway leading to this compound, summarizing key experimental methodologies, quantitative data, and the enzymatic systems likely involved.

Metabolic Profile of Trimetazidine

Trimetazidine is primarily excreted unchanged in the urine, accounting for over 60% of the administered dose.[3][4] However, a portion of the drug undergoes metabolism, leading to the formation of several minor metabolites. In human urine, alongside the parent drug, metabolites identified include this compound (M1), N-formyl trimetazidine (M2), desmethyl-trimetazidine O-sulfate (M3), desmethyl-trimetazidine O-glucuronide (M4), and desmethyl-trimetazidine-N-oxide-O-glucuronide (M5).[5][6] this compound is considered a major active metabolite of Trimetazidine.[7]

Quantitative Data on Trimetazidine Metabolism

The following table summarizes the quantitative data available on the urinary excretion of Trimetazidine and its metabolites.

AnalytePercentage of Dose Recovered in UrineReference
Unchanged Trimetazidine>60%[3][4]
Individual Metabolites (general)0.01 - 1.4%[8]
This compound (M1)Minor metabolite, specific percentage not detailed[5][6]
N-formyl trimetazidine (M2)Minor metabolite[5][6]
Desmethyl-trimetazidine O-sulfate (M3)Minor metabolite[5][6]
Desmethyl-trimetazidine O-glucuronide (M4)Minor metabolite[5][6]
Desmethyl-trimetazidine-N-oxide-O-glucuronide (M5)Minor metabolite[5][6]

Elucidation of the this compound Pathway

The formation of this compound involves the oxidation of one of the nitrogen atoms in the piperazine ring. This N-oxidation is a common metabolic reaction for compounds containing tertiary amine functionalities.

Proposed Metabolic Pathway

The metabolic conversion of Trimetazidine to this compound is a Phase I metabolic reaction. The proposed pathway is illustrated in the diagram below.

Trimetazidine Trimetazidine Trimetazidine_N_oxide This compound Trimetazidine->Trimetazidine_N_oxide  N-oxidation (CYP450, FMO)

Caption: Proposed metabolic pathway of Trimetazidine to this compound.
Enzymatic Basis of N-oxidation

The N-oxidation of xenobiotics is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing monooxygenases (FMO).[9] While specific in-vitro studies definitively identifying the enzymes responsible for this compound formation are not extensively detailed in the reviewed literature, based on the metabolism of other tertiary amines, it is highly probable that both CYP and FMO enzymes are involved.[9][10] Further investigation with human liver microsomes and recombinant CYP and FMO enzymes would be necessary to pinpoint the specific isoforms responsible.

Experimental Protocols for Metabolite Identification

The identification and quantification of Trimetazidine and its metabolites, including this compound, are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: "Dilute-and-Shoot" Method for Urine

A simple and rapid "dilute-and-shoot" method is often employed for the analysis of urinary metabolites.[5][6]

  • Centrifugation: Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution: Dilute 300 µL of the resulting supernatant 1:5 with a solvent mixture of ultrapure water:acetonitrile (99:1) containing 1% formic acid. This solvent mixture should also contain appropriate internal standards for quantification.

  • Analysis: The diluted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a representative set of LC-MS/MS parameters for the analysis of Trimetazidine and its metabolites.

ParameterValueReference
Liquid Chromatography
ColumnC18 reverse-phase column[11][12]
Mobile PhaseGradient elution with a mixture of an aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile)[5][12]
Flow Rate0.3 mL/min[12]
Injection Volume10 µL[5]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive and negative modes[5]
Scan ModeFull-scan and product ion scan (for structural elucidation)[5][6]
Precursor Ion (m/z) for this compoundTo be determined based on the protonated molecule [M+H]⁺
Product Ions (m/z) for this compoundTo be determined from fragmentation of the precursor ion
Experimental Workflow for Metabolite Identification

The logical workflow for identifying this compound and other metabolites is depicted below.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Metabolite Identification Urine_Collection Urine Sample Collection (Pre- and Post-Dose) Sample_Prep Sample Preparation ('Dilute-and-Shoot') Urine_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis (Full Scan) Sample_Prep->LC_MSMS Data_Processing Data Processing & Comparison (Post-dose vs. Pre-dose) LC_MSMS->Data_Processing Product_Ion_Scan Product Ion Scan (MS/MS) of Potential Metabolite Peaks Data_Processing->Product_Ion_Scan Structure_Elucidation Structure Elucidation (Fragmentation Pattern Analysis) Product_Ion_Scan->Structure_Elucidation

Caption: Experimental workflow for the identification of Trimetazidine metabolites.

Conclusion

The elucidation of the metabolic pathway of Trimetazidine, including the formation of this compound, relies on modern analytical techniques, primarily LC-MS/MS. While this compound is a minor metabolite, its identification is crucial for a complete understanding of the drug's biotransformation. The experimental protocols outlined in this guide provide a framework for the robust detection and characterization of this and other metabolites. Further research focusing on in-vitro metabolism studies with specific enzyme systems will provide a more definitive understanding of the enzymatic machinery responsible for the N-oxidation of Trimetazidine. This knowledge will be invaluable for drug development professionals in assessing potential drug interactions and in the overall safety and efficacy evaluation of Trimetazidine.

References

Methodological & Application

Application Note: UPLC-QTOF-MS Analysis of Trimetazidine and its Metabolites, Including N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ) is an anti-anginal agent that acts as a metabolic modulator.[1] Its mechanism of action involves inhibiting the mitochondrial enzyme 3-ketoacyl coenzyme A thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] Understanding the metabolic fate of trimetazidine is crucial for drug development, pharmacokinetic studies, and in the context of anti-doping analysis, as it is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2] This application note provides a detailed protocol for the analysis of trimetazidine and its metabolites, with a specific focus on trimetazidine-N-oxide, in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Metabolic Profile of Trimetazidine

The primary route of elimination for trimetazidine is through renal excretion, with the unchanged parent drug being the most abundant compound found in urine and plasma.[3] However, several metabolites have been identified. The major metabolic pathways include N-oxidation, demethylation, and subsequent conjugation with sulfates or glucuronides.[2][4]

Identified metabolites of trimetazidine include:

  • This compound (M1)[2]

  • N-formyl trimetazidine (M2)[2]

  • Desmethyl-trimetazidine O-sulfate (M3)[2]

  • Desmethyl-trimetazidine O-glucuronide (M4)[2]

  • Desmethyl-trimetazidine-N-oxide-O-glucuronide (M5)[2]

  • Oxo-trimetazidine[5]

This compound is noted as a major active metabolite of trimetazidine.[6]

Quantitative Summary

AnalyteMatrixTypical Concentration Range (µg/mL)Relative Abundance
TrimetazidineUrine, Plasma-Major
This compoundUrine, Plasma0.008 - 1.094 (for all metabolites)Minor
N-formyl trimetazidineUrine0.008 - 1.094 (for all metabolites)Minor
Desmethyl-trimetazidine O-sulfateUrine0.008 - 1.094 (for all metabolites)Minor
Desmethyl-trimetazidine O-glucuronideUrine0.008 - 1.094 (for all metabolites)Minor
Desmethyl-trimetazidine-N-oxide-O-glucuronideUrine0.008 - 1.094 (for all metabolites)Minor

Experimental Protocols

Sample Preparation

a) Plasma Samples: Protein Precipitation

This method is suitable for the extraction of trimetazidine and its metabolites from plasma by removing proteins that can interfere with the analysis.

  • Materials:

  • Protocol:

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold methanol or acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • The supernatant can be directly injected into the UPLC-QTOF-MS system or evaporated to dryness and reconstituted in the mobile phase.

b) Urine Samples: Dilute-and-Shoot

This is a simple and rapid method for preparing urine samples.

  • Materials:

    • Ultrapure water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Centrifuge

  • Protocol:

    • Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes.[6]

    • Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water and acetonitrile (99:1, v/v) containing 1% formic acid.[6]

    • Vortex the sample and transfer it to an autosampler vial for injection.

c) Urine Samples: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to the dilute-and-shoot method, which can be beneficial for reducing matrix effects.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (LC-MS grade)

    • Ultrapure water (LC-MS grade)

    • 0.1 N NaOH

    • SPE vacuum manifold

  • Protocol:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1 N NaOH.[2]

    • To a 1 mL urine sample, add 0.5 mL of 0.1 N NaOH, vortex, and centrifuge at 3200 rpm for 5 minutes.[2]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of ultrapure water.

    • Elute the analytes with 1 mL of methanol.

    • The eluate can be evaporated and reconstituted in the mobile phase before injection.

UPLC-QTOF-MS Analysis
  • Instrumentation:

    • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm particle size) or equivalent.[6]

    • Mobile Phase A: 0.1% formic acid and 1.0 mM ammonium (B1175870) formate (B1220265) in water.[6]

    • Mobile Phase B: 0.1% formic acid and 1.0 mM ammonium formate in methanol.[6]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 0-2.5 min, 100% B; 2.5-5.5 min, 97% B; 5.5-5.8 min, 10% B; 5.8-8.1 min, 3 % B; 8.1-11.00 min, 100% B.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 45°C.[6]

    • Injection Volume: 5-10 µL.[6]

  • QTOF-MS Conditions:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 30 - 40 V.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-1000) for metabolite profiling and targeted MS/MS for structural elucidation.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to obtain fragment ion information.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile/Methanol) plasma->protein_precipitation urine Urine Sample dilute_shoot Dilute-and-Shoot urine->dilute_shoot spe Solid-Phase Extraction (SPE) urine->spe supernatant Supernatant/ Eluate Collection protein_precipitation->supernatant dilute_shoot->supernatant spe->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc qtof QTOF-MS Detection (ESI+) uplc->qtof data_acquisition Data Acquisition (Full Scan & MS/MS) qtof->data_acquisition metabolite_id Metabolite Identification data_acquisition->metabolite_id quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the analysis of trimetazidine metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TMZ Trimetazidine N_Oxide This compound TMZ->N_Oxide N-Oxidation Desmethyl O-Desmethyl- Trimetazidine TMZ->Desmethyl O-Demethylation N_Formyl N-Formyl Trimetazidine TMZ->N_Formyl N-Formylation N_Oxide_Glucuronide Desmethyl-trimetazidine- N-oxide-O-glucuronide N_Oxide->N_Oxide_Glucuronide Glucuronidation Sulfate_Conj Desmethyl-trimetazidine O-sulfate Desmethyl->Sulfate_Conj Sulfation Glucuronide_Conj Desmethyl-trimetazidine O-glucuronide Desmethyl->Glucuronide_Conj Glucuronidation Desmethyl->N_Oxide_Glucuronide N-Oxidation

Caption: Metabolic pathway of trimetazidine.

References

Application Notes and Protocols for the Quantification of Trimetazidine-N-oxide in Urine for Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), an anti-anginal medication, is classified by the World Anti-Doping Agency (WADA) as a metabolic modulator and is prohibited in- and out-of-competition.[1] Its detection in athlete urine is a key focus of anti-doping laboratories. Following administration, trimetazidine is metabolized in the body, with a significant portion excreted in the urine as the parent drug and various metabolites.[2] Trimetazidine-N-oxide is one of the major metabolites, making it a crucial target analyte for confirming the use of trimetazidine.[1][3]

These application notes provide detailed protocols for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique widely employed in anti-doping analysis.[1][4]

Metabolic Pathway of Trimetazidine

Trimetazidine undergoes several metabolic transformations in the body. The primary routes of metabolism include N-oxidation, demethylation, and subsequent conjugation reactions. The formation of this compound is a key metabolic step. A simplified representation of this pathway is illustrated below.[4][5]

Trimetazidine Metabolism Trimetazidine Trimetazidine N_Oxide This compound Trimetazidine->N_Oxide N-Oxidation Desmethyl Desmethyl-Trimetazidine Trimetazidine->Desmethyl O-Demethylation Conjugates Sulfate/Glucuronide Conjugates Desmethyl->Conjugates Conjugation

Figure 1. Simplified metabolic pathway of Trimetazidine.

Experimental Protocols

For the analysis of this compound in urine, several sample preparation techniques can be employed, followed by LC-MS/MS analysis. A "dilute-and-inject" method is often preferred for its simplicity and high throughput in a routine doping control setting.[4][6]

Protocol 1: "Dilute-and-Inject" Method

This method is rapid and requires minimal sample manipulation, reducing the potential for analytical errors.[4][5]

Materials and Reagents:

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of trimetazidine or a structurally similar compound not expected in the sample)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Collect a urine sample in a sterile container.

  • Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes to pellet any particulate matter.[4]

  • Transfer 300 µL of the clear supernatant to a clean microcentrifuge tube.[4]

  • Add 1.2 mL of a dilution solvent (e.g., ultrapure water:acetonitrile (99:1) with 1% formic acid) containing the internal standard at a known concentration. This results in a 1:5 dilution.[4]

  • Vortex the mixture for 15 seconds.[7]

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more extensive sample clean-up method that can reduce matrix effects.

Materials and Reagents:

  • Sodium carbonate (Na2CO3)

  • Ethyl acetate (B1210297)

  • Nitrogen evaporator

  • Reconstitution solvent (compatible with the LC mobile phase)

Procedure:

  • To 1 mL of urine, add an appropriate amount of internal standard.

  • Alkalinize the sample by adding a saturated solution of Na2CO3.

  • Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the reconstitution solvent.

  • Transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than LLE and can be automated.

Materials and Reagents:

  • SPE cartridges (e.g., Oasis HLB or WCX)

  • Methanol (B129727)

  • Ammonia solution

  • Elution solvent (e.g., methanol with 5% ammonia)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load 1 mL of the urine sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Dry the cartridge.

  • Elute the analyte and internal standard with the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound in urine.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution with IS ('Dilute-and-Inject') Centrifuge->Dilute LLE Liquid-Liquid Extraction Centrifuge->LLE SPE Solid-Phase Extraction Centrifuge->SPE LC LC Separation Dilute->LC LLE->LC SPE->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Figure 2. General workflow for the analysis of this compound.

LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A0.1% Formic acid in water[4]
Mobile Phase B0.1% Formic acid in acetonitrile/methanol[4]
GradientA suitable gradient to separate the analyte from matrix interferences.
Flow Rate0.3 - 0.4 mL/min[4]
Injection Volume2 - 10 µL[4][7]
Column Temperature45°C[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)283.2[8]
Product Ions (m/z)181.1, 166.1, 136.1[8]
Collision EnergyOptimized for the specific instrument and transitions.

Quantitative Data and Method Validation

The analytical method should be validated to ensure its reliability for doping control purposes. Key validation parameters are summarized below. While specific data for this compound is less commonly published than for the parent drug, the following table provides representative values based on published methods for trimetazidine and its metabolites.[4][7]

Validation ParameterTypical Performance
Limit of Detection (LOD) 0.5 - 1.0 ng/mL[4][7]
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mL
Linearity Range 5 - 200 ng/mL[7]
Correlation Coefficient (r²) > 0.99
Precision (Intra-day RSD) < 15%[4]
Precision (Inter-day RSD) < 15%[7]
Accuracy/Recovery 85 - 115%
Matrix Effect Should be assessed and minimized.

Conclusion

The "dilute-and-inject" LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of this compound in urine for doping control analysis. The inclusion of this compound as a target analyte, in addition to the parent drug, strengthens the analytical strategy for detecting the misuse of trimetazidine in sport. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols for the Detection of Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sensitive and selective detection of Trimetazidine-N-oxide, a key metabolite of the anti-anginal drug Trimetazidine (B612337), in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and doping control analysis.

Introduction

Trimetazidine (TMZ) is a widely used anti-anginal agent that has also been classified as a prohibited substance by the World Anti-Doping Agency (WADA).[1] Its detection, along with its metabolites, is crucial for both therapeutic drug monitoring and anti-doping purposes. This compound is one of the principal metabolites of TMZ.[1][2] This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable identification and quantification of this compound in human urine and plasma.

Metabolic Pathway of Trimetazidine

Trimetazidine undergoes several metabolic transformations in the human body. The major metabolic pathways include demethylation, oxidation, and conjugation.[2][3] The formation of this compound occurs through the oxidation of the piperazine (B1678402) ring.[2][3]

Trimetazidine Metabolism Trimetazidine Trimetazidine N_Oxide This compound Trimetazidine->N_Oxide Oxidation Desmethyl Desmethyl-Trimetazidine Trimetazidine->Desmethyl Demethylation N_Formyl N-formyl Trimetazidine Trimetazidine->N_Formyl N-formylation Sulfate_Conj Desmethyl-Trimetazidine O-Sulfate Desmethyl->Sulfate_Conj Sulfation Glucuronide_Conj Desmethyl-Trimetazidine O-Glucuronide Desmethyl->Glucuronide_Conj Glucuronidation

Caption: Proposed metabolic pathways of Trimetazidine.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of Trimetazidine and its metabolites in complex biological matrices.[1][2][4][5][6]

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, LC separation, and MS/MS detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine/Plasma Sample Collection Fortification Fortification with Internal Standard Sample_Collection->Fortification Extraction Extraction/Protein Precipitation Fortification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

Sample Preparation Protocols

Protocol 1: 'Dilute-and-Inject' for Urine Samples [1][2]

This method is rapid and suitable for initial screening.

  • Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes.

  • Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water and acetonitrile (B52724) (99:1) containing 1% formic acid.

  • The dilution solvent should contain an appropriate internal standard (e.g., Piretanide Impurity A at 100 ng/mL and Diphenylamine at 20 ng/mL).[2]

  • Vortex the mixture.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma Samples [5][6]

This protocol is effective for removing proteins from plasma samples.

  • To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., pseudoephedrine).

  • Add 600 µL of methanol (B129727) to precipitate the proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 16,000 rpm for 3 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)[7]
Mobile Phase A 3 mmol/L ammonium (B1175870) acetate (B1210297) solution or 0.1% formic acid in water
Mobile Phase B Methanol or Acetonitrile
Gradient A gradient elution is typically used to ensure the retention of polar metabolites.[2] For example: 0-2.5 min, 100% A; 2.5-5.5 min, 97% A; 5.5-5.8 min, 10% A; 5.8-8.1 min, 3% A; 8.1-11.00 min, 100% A.
Flow Rate 0.3 mL/min[2][5][6]
Column Temperature 45°C[2]
Injection Volume 10 µL[2][6]
Mass Spectrometry (MS) Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Spray Voltage 3 kV[2]
Capillary Temperature 320°C[2]
Scan Mode Full-scan for metabolite identification and Product Ion Scan for structural elucidation.[2] Multiple Reaction Monitoring (MRM) for quantification.
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound

Method Validation

Validation of the analytical method is essential to ensure reliable and accurate results.[8][9] The following parameters should be assessed according to international guidelines (e.g., ICH, FDA).[9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Trimetazidine and its metabolites. Data for this compound should be specifically determined during method validation.

ParameterTrimetazidine (Example Values)This compound (To be determined)
Linearity Range 1-100 ng/mL[5][6] or 5.04 to 201.6 ng/mL[7]
Limit of Detection (LOD) 0.5-50 ng/mL (depending on the method)[1]
Limit of Quantification (LOQ) To be established
Precision (%RSD) < 9.5% (Intra- and Inter-day)[5]
Accuracy/Recovery ~41% for GC-MS method,[1] 95.80% for HPLC method in plasma[7]
Specificity No interference from endogenous matrix components at the retention time of the analyte.[2]
Matrix Effect To be evaluated by comparing the response in matrix to the response in a pure solvent.[2]
Stability To be assessed under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound in biological samples. Proper method validation is critical to ensure the quality and reliability of the analytical data. These protocols and guidelines serve as a comprehensive resource for researchers and scientists in the field of drug analysis.

References

Application Note and Protocol for the Solid-Phase Extraction of Trimetazidine-N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimetazidine (B612337), an anti-anginal agent, is extensively metabolized in the body, with one of its major metabolites being Trimetazidine-N-oxide.[1][2][3][4] Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction (SPE) is a robust and selective method for the sample cleanup and concentration of analytes from complex biological samples prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices using a mixed-mode cation exchange SPE cartridge.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction approach, combining reversed-phase and strong cation exchange retention mechanisms. This compound, possessing a positive charge at acidic pH and some degree of hydrophobicity, is retained on the sorbent. Interferences are removed with appropriate wash steps, and the analyte is subsequently eluted with a solvent mixture that disrupts both interactions.

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C)

  • This compound Reference Standard

  • Internal Standard (IS): e.g., Trimetazidine-d8 or a suitable analogue

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (88%)

  • Ammonium (B1175870) Hydroxide (B78521) (28-30%)

  • Deionized Water

  • Human Plasma/Urine (Blank)

  • Phosphate (B84403) Buffer (100 mM, pH 6.0)

Sample Pre-treatment
  • Plasma:

    • To 500 µL of plasma in a centrifuge tube, add the internal standard.

    • Add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • The supernatant is used for loading onto the SPE cartridge.

  • Urine:

    • To 1 mL of urine in a centrifuge tube, add the internal standard.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 10 minutes to remove particulates.

    • The supernatant is used for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

A generic SPE method development strategy involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[8][9][10]

  • Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 2 mL of 2% formic acid in water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Pass 2 mL of 2% formic acid in water through the cartridge to remove polar interferences.

    • Pass 2 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

  • Elution:

    • Elute this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

Data Presentation

The following tables present example data for the validation of the SPE method for this compound in human plasma.

Table 1: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound592.598.2
This compound5095.197.5
This compound50094.399.1

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
5.0 (LQC)4.8 ± 0.36.396.0
50.0 (MQC)51.2 ± 2.14.1102.4
500.0 (HQC)495.5 ± 15.43.199.1

Table 3: Linearity and Sensitivity

ParameterValue
Linearity Range2 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)2.0 ng/mL

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Plasma) / Buffering (Urine) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Drydown Dry-down Elute->Drydown Eluate Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of this compound.

Retention_Mechanism Analyte This compound Positively Charged (Acidic pH) Sorbent Mixed-Mode SPE Sorbent C18 (Reversed-Phase) SCX (Cation Exchange) Analyte->Sorbent:f0 Hydrophobic Interaction Analyte->Sorbent:f1 Ionic Interaction

Caption: Retention mechanism of this compound on a mixed-mode SPE sorbent.

References

Application Note: Analysis of Trimetazidine and its Metabolite, Trimetazidine-N-oxide, in Hair Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetazidine (B612337) is a metabolic agent used for the treatment of angina pectoris.[1] It has also been classified as a prohibited substance by the World Anti-Doping Agency (WADA), leading to the need for sensitive detection methods in various biological matrices, including hair.[2][3] Hair analysis offers a wide window of detection, providing information on long-term drug exposure.[4][5] This application note details a protocol for the analysis of trimetazidine and its major metabolite, Trimetazidine-N-oxide, in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the parent drug is often the primary target, the detection of metabolites like this compound can provide further evidence of ingestion.[3][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of trimetazidine in hair samples based on established methodologies.[2][6][8][9][10] These values can be considered as target performance characteristics for the analysis of both trimetazidine and this compound.

Table 1: Method Validation Parameters for Trimetazidine in Hair

ParameterValue
Linearity Range1 - 200 pg/mg
Correlation Coefficient (R²)0.9987
Limit of Detection (LOD)0.1 pg/mg
Limit of Quantification (LOQ)1.0 pg/mg

Table 2: Example Concentrations of Trimetazidine in Hair Samples

Sample TypeConcentration (pg/mg)
Single 20 mg oral dose (collected after 4 weeks)146
Samples from athletes claiming contamination< 1.0

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the determination of trimetazidine in hair.[2][6][8][9][10] this compound is expected to be co-extracted and analyzed under similar conditions.

1. Sample Collection and Preparation

  • 1.1. Sample Collection: Collect a strand of hair from the posterior vertex of the head.

  • 1.2. Decontamination: Decontaminate the hair strand by washing it twice with 5 mL of dichloromethane (B109758) for 2 minutes each time to remove external contaminants.[9]

  • 1.3. Segmentation: For chronological analysis, segment the hair strand as required (e.g., in 1 cm segments corresponding to approximately one month of growth).

2. Extraction

  • 2.1. Incubation: Place 20 mg of the decontaminated hair sample in a glass tube. Add 1 mL of pH 9.5 borate (B1201080) buffer and the internal standard (e.g., trimetazidine-D8).[6] Incubate overnight at 40°C.[6]

  • 2.2. Liquid-Liquid Extraction: To the incubated sample, add 5 mL of an extraction solvent mixture (e.g., diethyl ether/dichloromethane/hexane/isoamylic alcohol in a 50/30/20/0.5 v/v ratio).[6] Vortex for 15 minutes.

  • 2.3. Centrifugation and Evaporation: Centrifuge the mixture. Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • 2.4. Reconstitution: Reconstitute the dried residue in 30 µL of the initial mobile phase.[6]

3. LC-MS/MS Analysis

  • 3.1. Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid and 1.0 mM ammonium (B1175870) formate (B1220265) in water) and mobile phase B (e.g., 0.1% formic acid and 1.0 mM ammonium formate in methanol).[7]

    • Injection Volume: 2 µL.[6]

  • 3.2. Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for trimetazidine, this compound, and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis hair_collection Hair Sample Collection decontamination Decontamination (Dichloromethane Wash) hair_collection->decontamination segmentation Segmentation (Optional) decontamination->segmentation incubation Overnight Incubation (pH 9.5 Borate Buffer + IS) segmentation->incubation lle Liquid-Liquid Extraction incubation->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Experimental workflow for the analysis of this compound in hair.

Trimetazidine Signaling Pathway

Trimetazidine's primary mechanism of action involves a shift in cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption.[1][11][12] This is particularly beneficial in ischemic conditions.

trimetazidine_pathway cluster_cell Myocardial Cell cluster_effect Cellular Effect tmz Trimetazidine kat 3-Ketoacyl-CoA Thiolase (3-KAT) tmz->kat Inhibits fao Fatty Acid β-Oxidation kat->fao Catalyzes atp ATP Production (Oxygen Efficient) fao->atp go Glucose Oxidation go->atp shift Metabolic Shift atp->shift protection Ischemic Protection shift->protection

Caption: Mechanism of action of Trimetazidine in myocardial cells.

References

Application Notes and Protocols for In Vivo Experimental Studies of Trimetazidine and its Major Active Metabolite, Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimetazidine (B612337) (TMZ) is a well-established anti-anginal agent that exhibits cardioprotective effects through the modulation of cellular metabolism. Its primary mechanism of action involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), leading to a shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2] This metabolic switch is particularly beneficial under ischemic conditions, helping to maintain cellular energy production and reduce intracellular acidosis.[1] Trimetazidine-N-oxide is the major active metabolite of Trimetazidine and plays a significant role in its pharmacological effects.[3] This document provides detailed application notes and protocols for conducting in vivo experimental studies to investigate the effects of Trimetazidine, and by extension, its primary metabolite, this compound.

I. Application Notes

These notes are intended for researchers, scientists, and drug development professionals interested in the in vivo evaluation of Trimetazidine and its metabolites.

  • Relevance of this compound: While most in vivo studies administer the parent drug, Trimetazidine, it is crucial to recognize that this compound is a major metabolite.[3][4][5] Therefore, the observed pharmacological effects following TMZ administration are, to a significant extent, attributable to this N-oxide metabolite. Future studies could involve the direct administration of synthesized this compound to delineate its specific contributions.

  • Therapeutic Potential: Beyond its approved indication for angina pectoris, preclinical studies suggest the therapeutic potential of Trimetazidine in various conditions, including:

    • Neuroprotection: Ameliorating oxidative stress in animal models of sporadic Alzheimer's disease.[6]

    • Anti-inflammatory Effects: Alleviating oxidative stress in the brain and liver in models of systemic inflammation.[7]

    • Cardioprotection: Reducing cardiac fibrosis and improving post-ischemic recovery.[8][9]

    • Renal Protection: Mitigating ischemia-reperfusion injury in the kidneys.

    • Neuromuscular Disorders: Improving muscle performance and extending survival in a mouse model of amyotrophic lateral sclerosis (ALS).[2]

  • Animal Models: The choice of animal model is critical and should be aligned with the research question. Commonly used models in Trimetazidine research include:

    • Rodents (Rats and Mice): Widely used for studying cardiovascular, neurological, and metabolic effects due to their well-characterized physiology and the availability of transgenic strains.[2][6][7][8]

    • Larger Animal Models: Can be employed for studies requiring more complex surgical procedures or for a closer approximation to human physiology.

  • Dosing Considerations: The dosage of Trimetazidine can vary significantly depending on the animal model and the intended biological effect. It is advisable to perform dose-response studies to determine the optimal concentration for a specific experimental setup.

II. Experimental Protocols

The following are detailed protocols for key in vivo experiments involving Trimetazidine.

Protocol 1: Evaluation of Antioxidant Effects in a Mouse Model of Lipopolysaccharide (LPS)-Induced Oxidative Stress
  • Objective: To assess the ability of Trimetazidine to mitigate oxidative stress in the brain and liver following a systemic inflammatory challenge.

  • Animal Model: Male Swiss mice.

  • Materials:

    • Trimetazidine dihydrochloride

    • Lipopolysaccharide (LPS) from E. coli

    • Saline solution (0.9% NaCl)

    • Reagents for malondialdehyde (MDA), glutathione (B108866) (GSH), and nitric oxide (NO) assays.

  • Procedure:

    • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

    • Drug Administration: Administer Trimetazidine orally at doses of 1.8, 3.6, or 7.2 mg/kg once daily for two consecutive days.[7] A control group should receive the vehicle (saline).

    • Induction of Oxidative Stress: On the second day, 1 hour after the final Trimetazidine dose, inject LPS (200 µg/kg, intraperitoneally) to all groups except for a sham control group which receives saline.[7]

    • Tissue Collection: Euthanize the mice 4 hours after the LPS injection.[7] Promptly dissect the brain and liver, wash with ice-cold saline, and store at -80°C until analysis.

    • Biochemical Analysis:

      • Homogenize the tissues and prepare supernatants for the quantification of:

        • Malondialdehyde (MDA): As an indicator of lipid peroxidation.

        • Reduced Glutathione (GSH): As a key intracellular antioxidant.

        • Nitric Oxide (NO): Measured as nitrite/nitrate levels.

  • Expected Outcome: Trimetazidine administration is expected to dose-dependently decrease MDA and NO levels while increasing GSH levels in both brain and liver tissues of LPS-treated mice, indicating its antioxidant and anti-inflammatory properties.[7]

Protocol 2: Investigation of Neuroprotective Effects in a Rat Model of Sporadic Alzheimer's Disease
  • Objective: To determine the neuroprotective effects of Trimetazidine by evaluating its impact on hippocampal oxidative stress markers.

  • Animal Model: Male Wistar rats.

  • Materials:

    • Trimetazidine dihydrochloride

    • Streptozotocin (STZ)

    • Saline solution (0.9% NaCl)

    • Anesthetics for surgery

    • Stereotaxic apparatus

    • Reagents for MDA, superoxide (B77818) dismutase (SOD), and catalase assays.

  • Procedure:

    • Animal Acclimatization and Grouping: Acclimatize rats and divide them into experimental groups: Sham, STZ-treated, and TMZ + STZ-treated.

    • Drug Pre-treatment: Administer Trimetazidine (25 mg/kg, intraperitoneally) to the pre-treatment group.[6]

    • Induction of Alzheimer's-like Pathology: Anesthetize the rats and, using a stereotaxic frame, administer a single intracerebroventricular (ICV) injection of STZ. The sham group will receive a saline injection.

    • Tissue Collection: Sacrifice the animals at specified time points (e.g., 2, 7, and 14 days) post-ICV injection.[6] Excise the hippocampus for biochemical analysis.

    • Biochemical Analysis:

      • Measure the levels of MDA as a marker of lipid peroxidation.

      • Assess the activity of antioxidant enzymes, SOD and catalase.

  • Expected Outcome: Pre-treatment with Trimetazidine is anticipated to significantly reduce the STZ-induced increase in hippocampal MDA levels and restore the activities of SOD and catalase, suggesting a neuroprotective effect mediated by its antioxidant properties.[6]

III. Data Presentation

Table 1: Effects of Trimetazidine on Oxidative Stress Markers in the Brain of LPS-Treated Mice
Treatment GroupDose (mg/kg)MDA (nmol/g tissue)GSH (µmol/g tissue)Nitric Oxide (µmol/g tissue)
Control-~14~3.8~20
LPS-~22.5~3.0~47.7
LPS + TMZ1.8--~26.1
LPS + TMZ3.6~16.6~3.57~23.45
LPS + TMZ7.2~14.27~3.8~20.5

Data adapted from a study by Abdel-Salam et al. (2012), presented as approximate values for illustrative purposes.[7]

Table 2: Effects of Trimetazidine on Oxidative Stress Markers in the Liver of LPS-Treated Mice
Treatment GroupDose (mg/kg)MDA (nmol/g tissue)GSH (µmol/g tissue)Nitric Oxide (µmol/g tissue)
Control-~22.26~2.9~31.6
LPS-~46.1~2.1~46.9
LPS + TMZ1.8~37.47~5.2-
LPS + TMZ3.6~31.95~6.4-
LPS + TMZ7.2~23.3~9.1~38.8

Data adapted from a study by Abdel-Salam et al. (2012), presented as approximate values for illustrative purposes.[7]

Table 3: Pharmacokinetic Parameters of Trimetazidine in Healthy Human Volunteers (Single Oral Dose)
FormulationCmax (µg/mL)Tmax (h)t1/2z (h)AUC(0-24 h) (µg·h/mL)
Test (Capsule)70.9 ± 15.31.70 ± 0.724.70 ± 1.75481 ± 176
Reference (Tablet)66.4 ± 13.81.85 ± 0.554.77 ± 1.96469 ± 171

Data from a bioequivalence study in healthy male Chinese volunteers.[10]

IV. Visualization of Pathways and Workflows

cluster_0 Ischemic Condition cluster_1 Metabolic Shift Induced by Trimetazidine cluster_2 Cellular Outcomes Ischemia Myocardial Ischemia TMZ Trimetazidine KAT Inhibits 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT FAO Fatty Acid Oxidation ↓ KAT->FAO GO Glucose Oxidation ↑ KAT->GO Acidosis Intracellular Acidosis ↓ FAO->Acidosis ATP ATP Production Maintained GO->ATP Protection Cardioprotection Acidosis->Protection ATP->Protection

Caption: Mechanism of Trimetazidine's cardioprotective effect.

cluster_workflow In Vivo Experimental Workflow for Oxidative Stress Model acclimatization Animal Acclimatization grouping Grouping (Control, LPS, LPS+TMZ) acclimatization->grouping drug_admin Trimetazidine Administration (Oral, 2 days) grouping->drug_admin lps_injection LPS Injection (i.p.) drug_admin->lps_injection euthanasia Euthanasia (4h post-LPS) lps_injection->euthanasia tissue_collection Brain & Liver Collection euthanasia->tissue_collection analysis Biochemical Analysis (MDA, GSH, NO) tissue_collection->analysis

Caption: Experimental workflow for the LPS-induced oxidative stress model.

cluster_pathway Trimetazidine's Effect on Endothelial Function TMZ Trimetazidine eNOS eNOS Activity ↑ TMZ->eNOS ET1 Endothelin-1 ↓ TMZ->ET1 NO Nitric Oxide Production ↑ eNOS->NO Vasodilation Vasodilation & Improved Hemodynamics NO->Vasodilation ET1->Vasodilation

Caption: Trimetazidine's modulation of endothelial signaling pathways.

References

Application Notes and Protocols: Cell-Based Assays to Determine Trimetazidine-N-oxide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine, an anti-anginal agent, primarily acts by shifting myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2] This is achieved through the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2] Trimetazidine-N-oxide is the major active metabolite of Trimetazidine and also functions as a selective inhibitor of 3-ketoacyl coenzyme A thiolase.[3][4] Beyond its primary metabolic effects, Trimetazidine has demonstrated cytoprotective properties, including anti-oxidant and anti-inflammatory activities.[3][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays will enable researchers to:

  • Quantify the inhibition of fatty acid oxidation.

  • Assess the impact on cellular energy homeostasis (ATP levels).

  • Evaluate the antioxidant potential through the measurement of reactive oxygen species (ROS).

  • Determine the effects on cell viability and cytotoxicity.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Effect of this compound on Fatty Acid Oxidation (FAO) in C2C12 Myotubes

This compound (µM)Palmitate Oxidation Rate (nmol/mg protein/hr)% Inhibition of FAO
0 (Vehicle Control)15.2 ± 1.80
0.112.5 ± 1.517.8
18.9 ± 1.141.4
104.1 ± 0.773.0
1002.5 ± 0.583.6

Table 2: Effect of this compound on Intracellular ATP Levels in H9c2 Cardiomyocytes under Hypoxic Conditions

This compound (µM)Intracellular ATP (µM)% Change in ATP vs. Hypoxia Control
Normoxia Control2.5 ± 0.3150
Hypoxia Control (Vehicle)1.0 ± 0.20
11.3 ± 0.230
101.8 ± 0.380
1002.1 ± 0.2110

Table 3: Antioxidant Activity of this compound on H₂O₂-Induced ROS Production in EA.hy926 Endothelial Cells

TreatmentRelative Fluorescence Units (RFU)% Reduction in ROS
Vehicle Control100 ± 12N/A
H₂O₂ (100 µM)850 ± 550
H₂O₂ + this compound (1 µM)675 ± 4820.6
H₂O₂ + this compound (10 µM)450 ± 3547.1
H₂O₂ + this compound (100 µM)250 ± 2870.6

Table 4: Cytotoxicity of this compound in AC16 Human Cardiomyocytes after 24-hour Incubation

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
1097.2 ± 5.1
10095.8 ± 4.5
50088.3 ± 6.3
100075.1 ± 7.9

Experimental Protocols & Methodologies

Fatty Acid Oxidation (FAO) Inhibition Assay

This assay measures the rate of radiolabeled fatty acid oxidation in cultured cells.

  • Cell Line: C2C12 myotubes or primary cardiomyocytes.

  • Principle: Cells are incubated with radiolabeled palmitate (e.g., [³H]palmitate or [¹⁴C]palmitate). The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled H₂O or CO₂ produced.

  • Protocol:

    • Seed cells in a 6-well plate and differentiate into myotubes (for C2C12).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free media for 1-2 hours.

    • Prepare the substrate solution containing [³H]palmitate complexed to BSA in serum-free media.

    • Remove the pre-incubation media and add the substrate solution to the cells.

    • Incubate for 2-4 hours at 37°C.

    • To measure ³H₂O production, precipitate the unincorporated [³H]palmitate and measure the radioactivity of the aqueous phase using a scintillation counter.

    • To measure ¹⁴CO₂ production, capture the released ¹⁴CO₂ in a suitable trapping agent and measure the radioactivity.

    • Normalize the fatty acid oxidation rate to the total protein content of each well.

Intracellular ATP Level Assay

This assay quantifies the intracellular concentration of ATP, a key indicator of cellular energy status.

  • Cell Line: H9c2 cardiomyocytes or other relevant cell types.

  • Principle: A luciferin-luciferase-based bioluminescent assay is used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.

  • Protocol:

    • Seed cells in a white, opaque 96-well plate.

    • Induce cellular stress if required (e.g., hypoxia, glucose deprivation).

    • Treat cells with different concentrations of this compound or vehicle control for the desired duration.

    • Equilibrate the plate to room temperature.

    • Add a commercially available ATP-releasing and detection reagent (containing luciferase and luciferin) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.

    • Measure the luminescence using a plate reader.

    • Generate an ATP standard curve to calculate the absolute intracellular ATP concentration.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the levels of intracellular reactive oxygen species.

  • Cell Line: EA.hy926 endothelial cells or other cell lines susceptible to oxidative stress.

  • Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), is used. Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Remove the treatment media and load the cells with H₂DCFDA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with a buffered saline solution to remove excess probe.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or menadione.

    • Immediately measure the fluorescence intensity at an excitation/emission of ~495/529 nm using a fluorescence plate reader. Kinetic readings can also be performed.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

  • Cell Line: AC16 human cardiomyocytes or any cell line of interest.

  • Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound or vehicle control for 24-72 hours.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Acquisition & Analysis start Start: Select Cell Line seed Seed Cells in Microplates start->seed treat Treat with this compound (Concentration Gradient) seed->treat fao FAO Inhibition Assay treat->fao atp ATP Level Assay treat->atp ros ROS Detection Assay treat->ros viability Cell Viability Assay treat->viability readout Instrument Readout (Scintillation, Luminescence, Fluorescence, Absorbance) fao->readout atp->readout ros->readout viability->readout analyze Data Analysis & Interpretation readout->analyze

Experimental workflow for assessing this compound activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TMZ_N_Oxide This compound pAMPK p-AMPK (Active) TMZ_N_Oxide->pAMPK Activation pAkt p-Akt (Active) TMZ_N_Oxide->pAkt Activation Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ_N_Oxide->Three_KAT Inhibition AMPK AMPK AMPK->pAMPK Activation PDH Pyruvate Dehydrogenase (PDH) pAMPK->PDH Stimulation Akt Akt Akt->pAkt Activation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito FattyAcids Fatty Acids FAO Fatty Acid β-Oxidation FattyAcids->FAO FAO->Three_KAT AcetylCoA_FA Acetyl-CoA Three_KAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA Pyruvate_Mito->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu AcetylCoA_Glu->TCA ATP ATP Production TCA->ATP

This compound mechanism of action signaling pathway.

References

Trimetazidine-N-oxide as a Biomarker for Trimetazidine Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) (TMZ), an anti-anginal medication, has garnered attention not only for its therapeutic effects but also for its potential for misuse in sports, leading to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1][2] Effective monitoring of trimetazidine use is therefore crucial in both clinical and anti-doping contexts. Trimetazidine is metabolized in the body, with a significant portion excreted in the urine as unchanged parent drug and various metabolites.[1][3] Among these, Trimetazidine-N-oxide has been identified as a major metabolite, making it a key biomarker for detecting trimetazidine administration.[1][4]

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including detailed protocols for its detection and quantification in biological matrices.

Application Notes

Significance of this compound as a Biomarker

The detection of this compound in conjunction with the parent drug offers a more robust confirmation of trimetazidine intake. While trimetazidine itself is a primary target for detection, its concentration can decline over time. The presence of its N-oxide metabolite can extend the detection window and provide additional evidence of use. In doping control, analyzing for both the parent compound and its major metabolites strengthens the analytical findings.[2][5]

Analytical Methods Overview

Several advanced analytical techniques are employed for the detection and quantification of trimetazidine and its metabolites. The most common and reliable methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, specificity, and ability to quantify low concentrations of the analyte in complex biological matrices like urine and plasma.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS analysis of trimetazidine and its polar metabolites often requires a derivatization step to increase their volatility and thermal stability.[1][6]

Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include:

  • Dilute-and-Inject: A simple and rapid method primarily for urine samples, where the sample is diluted with a suitable solvent before injection into the LC-MS/MS system.[1][2]

  • Liquid-Liquid Extraction (LLE): A technique used to separate the analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[2]

  • Solid-Phase Extraction (SPE): A method that uses a solid sorbent to isolate the analytes of interest from the sample, providing a cleaner extract for analysis.

Data Presentation

The following table summarizes the urinary excretion of trimetazidine and its metabolites after a single oral dose. This data is crucial for understanding the pharmacokinetic profile and for interpreting analytical results.

Table 1: Urinary Concentrations of Trimetazidine and its Metabolites after a Single 20 mg Oral Dose [1]

Time Interval (hours)Trimetazidine (μg/mL)This compound (Relative Peak Area %)Other Metabolites (Relative Peak Area %)
0-4VariesIncreasingPresent
4-8~11.4 (Peak Concentration)PeakPresent
8-12DecreasingDecreasingPresent
12-24LowLowPresent

Note: Relative peak area percentages for metabolites are indicative of their abundance relative to the maximum peak area observed for each respective metabolite across the time intervals.

Table 2: Pharmacokinetic Parameters of Trimetazidine (35 mg Modified-Release Tablet) [3][7]

ParameterValue (in Elderly Patients)Value (in Young, Healthy Patients)
Cmax 115 µg/L91.2 µg/L
Tmax 2.0-5.0 hours2.0-6.0 hours
AUC₀₋₁₂ 1104 hµg/L720 hµg/L
Half-life (t½) ~12 hours~7 hours

Experimental Protocols

Protocol 1: Analysis of Trimetazidine and this compound in Urine by LC-MS/MS

This protocol describes a "dilute-and-inject" method for the rapid screening and quantification of trimetazidine and its N-oxide metabolite in urine samples.

1. Materials and Reagents:

  • Trimetazidine and this compound reference standards

  • Internal Standard (e.g., Trimetazidine-d8)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Sample Preparation:

  • Centrifuge urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a dilution solvent (e.g., 1% formic acid in water:acetonitrile, 95:5 v/v) containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for trimetazidine, this compound, and the internal standard.

Protocol 2: Analysis of Trimetazidine in Urine by GC-MS with Derivatization

This protocol outlines the analysis of trimetazidine in urine using GC-MS, which requires extraction and derivatization.

1. Materials and Reagents:

  • Trimetazidine reference standard

  • Internal Standard (e.g., an isomer of trimetazidine)

  • Dichloromethane (B109758)

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid solution

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Acetonitrile

  • Urine samples

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine, add the internal standard.

  • Alkalinize the sample with sodium hydroxide solution.

  • Extract the analytes with 5 mL of dichloromethane by vortexing for 10 minutes.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the derivatizing agent (e.g., MTBSTFA in acetonitrile).

  • Heat the mixture at 60°C for 30 minutes to facilitate derivatization.

  • Cool to room temperature and inject into the GC-MS system.[6]

3. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature program to separate the derivatized analytes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for targeted analysis.

Visualizations

Trimetazidine Metabolism and Detection Workflow

Trimetazidine Metabolism and Analytical Workflow cluster_metabolism Metabolism cluster_analysis Analytical Workflow Trimetazidine Trimetazidine Metabolites Metabolites Trimetazidine->Metabolites Phase I/II Metabolism Sample Urine/Plasma Sample N_Oxide This compound Metabolites->N_Oxide Preparation Sample Preparation (Dilution, LLE, or SPE) Sample->Preparation Analysis LC-MS/MS or GC-MS Analysis Preparation->Analysis Data Data Analysis Analysis->Data Result Detection of Trimetazidine & Metabolites Data->Result

Caption: Workflow of trimetazidine metabolism and subsequent analytical detection.

Signaling Pathway of Trimetazidine's Mechanism of Action

Trimetazidine's Mechanism of Action Trimetazidine Trimetazidine KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->KAT Inhibits GO Glucose Oxidation Trimetazidine->GO Promotes FAO Fatty Acid Oxidation KAT->FAO Catalyzes Ischemia Myocardial Ischemia FAO->Ischemia Exacerbates (less efficient O2 use) ATP ATP Production (More Oxygen Efficient) GO->ATP Cell Improved Cardiac Cell Function ATP->Cell Ischemia->Cell Damages

Caption: Trimetazidine shifts cardiac metabolism to improve energy efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Trimetazidine and Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of trimetazidine (B612337) (TMZ) and its primary metabolite, Trimetazidine-N-oxide.

Troubleshooting Guide

This guide addresses common issues observed during the chromatographic analysis of trimetazidine and its N-oxide metabolite.

Problem/Question Potential Causes Recommended Solutions
Poor Peak Shape (Tailing) for Trimetazidine Trimetazidine is a basic compound with a piperazine (B1678402) moiety, which can interact with residual silanols on the silica-based stationary phase.- Use a C18 column with end-capping. - Lower the mobile phase pH: Add an acidic modifier like formic acid (0.05-0.1%) or orthophosphoric acid to protonate the silanols and reduce secondary interactions[1][2].- Add a competing base: Incorporate a small amount of an amine modifier like triethylamine (B128534) (0.1%) into the mobile phase to occupy the active sites on the stationary phase[3].
Inadequate Resolution Between Trimetazidine and this compound The two compounds have similar polarities, which can make baseline separation challenging.- Optimize mobile phase composition: Adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. A lower organic content will generally increase retention and may improve resolution[4][5].- Employ a gradient elution: A gradient program can help to separate early-eluting polar compounds from later-eluting, more non-polar compounds[2].- Change the stationary phase: If using a standard C18 column, consider a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Shifting Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation can lead to variability in retention times.- Ensure consistent mobile phase preparation: Use a buffer and accurately measure all components. Degas the mobile phase before use[5].- Use a column oven: Maintaining a constant column temperature (e.g., 25°C or 45°C) will ensure reproducible retention times[2][4].- Implement a column wash procedure: After each batch of samples, wash the column with a strong solvent to remove any adsorbed matrix components.
Matrix Effects in Biological Samples (Plasma, Urine) Endogenous components in biological matrices can co-elute with the analytes, causing ion suppression or enhancement in mass spectrometry, or interfering peaks with UV detection.- Optimize sample preparation: Use a robust extraction method to remove interferences. Options include protein precipitation (PPT) with methanol or trichloroacetic acid, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[3][6].- Use a "dilute-and-shoot" approach for cleaner matrices like urine, but be mindful of potential matrix effects[2]. - Incorporate an internal standard (IS): An IS with similar physicochemical properties to the analytes can help to compensate for matrix effects and variations in sample processing[4][6].
Low Sensitivity or Poor Signal-to-Noise Ratio Suboptimal detection wavelength, inappropriate mobile phase for MS detection, or inefficient sample extraction can result in low sensitivity.- Optimize detection wavelength: For UV detection, scan the UV spectrum of trimetazidine to determine the wavelength of maximum absorbance, which has been reported around 207 nm, 232 nm, and 240 nm[1][5][6].- For LC-MS, use a mobile phase with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization[2]. - Improve sample extraction and concentration: A well-designed SPE or LLE protocol can concentrate the analytes, leading to a better signal.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating trimetazidine and this compound?

A C18 reversed-phase column is the most commonly used and is generally effective for this separation[1][2][3]. Look for a high-purity silica (B1680970) column with good end-capping to minimize peak tailing associated with the basic nature of trimetazidine. Column dimensions such as 250mm x 4.6mm with 5µm particles are common for standard HPLC[1], while shorter columns with smaller particles (e.g., 100mm x 2.1mm, 1.7µm) are used for UHPLC systems to achieve faster analysis times[2].

Q2: How do I choose the right mobile phase?

The choice of mobile phase depends on the detection method.

  • For UV detection: A mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is typical. Phosphate buffers are commonly used[5][6]. The pH should be adjusted with an acid like orthophosphoric acid to a range of 3-4 to ensure good peak shape for trimetazidine[3].

  • For Mass Spectrometry (MS) detection: Use volatile mobile phase additives. A combination of acetonitrile (B52724) or methanol with water containing 0.1% formic acid and/or 1.0 mM ammonium formate is a good starting point[2]. This ensures compatibility with the electrospray ionization (ESI) source.

Q3: What are the key considerations for sample preparation when analyzing trimetazidine in biological fluids?

Sample preparation is critical for removing proteins and other interfering substances[7].

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with methanol or trichloroacetic acid, suitable for cleaning up plasma or serum samples[3][6].

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can be used to concentrate the analytes[4].

  • "Dilute-and-Shoot": For relatively clean matrices like urine, a simple dilution of the sample with the mobile phase may be sufficient, especially when using a sensitive detector like a mass spectrometer[2].

Q4: What detection wavelength should I use for UV analysis?

Trimetazidine has been detected at various wavelengths, including 207 nm, 232 nm, and 240 nm[1][5][6]. It is recommended to determine the optimal wavelength by running a UV scan of a standard solution of trimetazidine. A wavelength of around 232 nm is frequently cited[1].

Q5: Can this compound degrade during sample processing or analysis?

N-oxides can be susceptible to degradation, particularly under harsh pH conditions or elevated temperatures. It is advisable to keep samples cool and process them in a timely manner. Avoid strongly acidic or basic conditions during sample preparation if possible.

Quantitative Data Summary

The following tables summarize chromatographic conditions from various published methods for the analysis of trimetazidine.

Table 1: HPLC and UHPLC Methods for Trimetazidine Analysis

Parameter Method 1[1] Method 2[2] Method 3[3] Method 4[6]
Technique RP-HPLCUHPLC-HRMSRP-HPLCRP-HPLC
Column Enable C18G (250x4.6mm, 5µm)Acquity UPLC BEH C18 (100x2.1mm, 1.7µm)Nucleosil 120 C18 (25x0.46mm, 5µm)Xterra C18
Mobile Phase Methanol: 0.05% Formic Acid (90:10 v/v)A: 0.1% Formic Acid + 1mM Ammonium Formate in MethanolB: 0.1% Formic Acid + 1mM Ammonium Formate in WaterAcetonitrile:Water:Triethylamine (10:90:0.1% v/v/v), pH 3 with H3PO40.01M KH2PO4 buffer (pH 4.16) with Triethanolamine and Acetonitrile (90:10)
Elution IsocraticGradientIsocraticIsocratic
Flow Rate 1.0 mL/min0.3 mL/min1.2 mL/min1.0 mL/min
Detection UV at 232 nmESI-MSUV at 205 nmUV at 207 nm
Retention Time (TMZ) 3.8 minNot specified8.12 ± 0.2 minNot specified

Detailed Experimental Protocols

Protocol 1: UHPLC-MS Method for Trimetazidine and Metabolites in Urine

This protocol is adapted from a published method for the metabolic study of trimetazidine[2].

1. Objective: To separate and identify trimetazidine and its metabolites, including this compound, in human urine samples.

2. Materials:

  • Analytes: Trimetazidine and this compound reference standards.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate.

  • Equipment: UHPLC system coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source, centrifuge.

3. Standard Preparation:

  • Prepare a 100 µg/mL stock solution of trimetazidine in methanol.

  • Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations.

4. Sample Preparation (Dilute-and-Shoot):

  • Centrifuge urine samples at 12,000 rpm for 5 minutes.

  • Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water:acetonitrile (99:1) containing 1% formic acid.

5. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid and 1.0 mM ammonium formate in methanol.

  • Mobile Phase B: 0.1% formic acid and 1.0 mM ammonium formate in water.

  • Gradient Program:

    • 0-2.5 min: 100% B

    • 2.5-5.5 min: 97% B

    • 5.5-5.8 min: 10% B

    • 5.8-8.1 min: 3% B

    • 8.1-11.0 min: 100% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 10 µL.

6. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Spray Voltage: 3 kV.

  • Capillary Temperature: 320°C.

  • Data Acquisition: Full-scan mode over an m/z range of 63-750.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) extraction Extraction (PPT, LLE, or Dilution) sample->extraction centrifuge Centrifugation/ Evaporation extraction->centrifuge reconstitute Reconstitution in Mobile Phase centrifuge->reconstitute injection HPLC/UHPLC Injection reconstitute->injection separation C18 Reversed-Phase Separation injection->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: General experimental workflow for the analysis of Trimetazidine.

troubleshooting_resolution start Poor Resolution Between TMZ & TMZ-N-oxide cause1 Isocratic Elution? start->cause1 cause2 Mobile Phase Composition? cause1->cause2 No solution1a Implement a shallow gradient elution program. cause1->solution1a Yes cause3 Column Issue? cause2->cause3 No solution2a Decrease organic modifier percentage. cause2->solution2a Yes solution3a Use a longer column or one with smaller particles. cause3->solution3a Yes end Resolution Improved solution1a->end solution2b Adjust mobile phase pH. solution2a->solution2b solution2b->end solution3a->end

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: LC-MS/MS Analysis of Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression in the LC-MS/MS analysis of Trimetazidine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a major metabolite of trimetazidine (B612337), an anti-anginal drug.[1][2][3][4][5] Its accurate quantification in biological matrices like urine and plasma is crucial for pharmacokinetic studies, metabolism research, and in the context of anti-doping analysis, as trimetazidine is a prohibited substance.[3][4]

Q2: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[6][7] This leads to a decreased instrument response, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of the analytical method.[7]

Q3: What are the common causes of ion suppression in the analysis of this compound?

Common causes of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids (B1166683), and other metabolites present in biological samples like plasma and urine can co-elute with this compound and compete for ionization.[6]

  • Exogenous contaminants: Impurities from sample collection tubes, solvents, and labware can also interfere with the analysis.

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Mobile phase additives: Non-volatile buffers or additives can accumulate in the ion source and reduce ionization efficiency.

Q4: How can I detect and quantify ion suppression for this compound in my assay?

Ion suppression can be evaluated by comparing the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample indicates the presence of ion suppression. The percentage of ion suppression can be calculated using the following formula:

Ion Suppression (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to troubleshooting and mitigating ion suppression during the LC-MS/MS analysis of this compound.

Problem: Low or inconsistent signal for this compound.

Initial Checks:

  • System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a standard solution of this compound. Check for consistent retention time, peak shape, and intensity.

  • Sample Integrity: this compound, like other N-oxide metabolites, can be prone to instability. Ensure proper sample collection, storage at -20°C or lower, and minimize freeze-thaw cycles.

Troubleshooting Steps:

1. Optimize Sample Preparation: The choice of sample preparation method is critical for minimizing ion suppression. The "dilute-and-shoot" method, while simple, may not be sufficient for complex matrices.[1][3][4] Consider the following more robust techniques:

  • Protein Precipitation (PPT): A quick method to remove the majority of proteins from plasma or serum samples. However, it may not effectively remove phospholipids and other small molecule interferences.

  • Liquid-Liquid Extraction (LLE): An effective technique for separating this compound from many matrix components based on its polarity and solubility.

  • Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts, significantly reducing ion suppression.

  • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, a major cause of ion suppression in plasma and serum samples.

Quantitative Comparison of Sample Preparation Methods for Polar Metabolites

Sample Preparation MethodTypical Recovery (%)Typical Ion Suppression (%)Key AdvantagesKey Disadvantages
Dilute-and-Shoot ~100%High (can be >50%)Simple, fast, low costHigh matrix effects, potential for instrument contamination
Protein Precipitation 80 - 100%Moderate to High (20-50%)Simple, fastDoes not effectively remove phospholipids or salts
Liquid-Liquid Extraction (LLE) 70 - 95%Low to Moderate (10-30%)Good removal of salts and phospholipidsCan be labor-intensive, may have lower recovery for highly polar analytes
Solid-Phase Extraction (SPE) 85 - 105%Low (<15%)High selectivity, very clean extractsRequires method development, can be more expensive
Phospholipid Removal >90%Very Low (<10%)Specifically targets a major source of ion suppressionAdds an extra step and cost to the workflow

Note: The values presented are typical ranges for polar metabolites and may vary depending on the specific matrix and experimental conditions.

2. Optimize Chromatographic Conditions:

  • Column Chemistry: Use a column that provides good retention and separation of this compound from the matrix interferences. A C18 column is commonly used, but for highly polar compounds, a polar-embedded or HILIC column might be more suitable.

  • Gradient Elution: Optimize the mobile phase gradient to ensure that this compound elutes in a region with minimal co-eluting matrix components.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce ion suppression.

3. Optimize Mass Spectrometer Parameters:

  • Ion Source: Electrospray ionization (ESI) is commonly used for polar compounds like this compound. Optimize the source parameters (e.g., spray voltage, gas temperatures, and flow rates) to maximize the signal for your analyte.

  • Ionization Polarity: Analyze in both positive and negative ion modes to determine which provides better sensitivity and less interference for this compound.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it should co-elute with the analyte for effective compensation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is adapted from methods for other polar N-oxide metabolites and is a good starting point for optimization.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS) solution (ideally, a stable isotope-labeled this compound)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the IS working solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute this compound with 1 mL of methanol (or methanol with 0.1% formic acid) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Urine

This protocol is a general procedure for extracting polar metabolites from urine and should be optimized for this compound.

Materials:

Procedure:

  • Sample Pre-treatment: To 500 µL of urine, add 50 µL of the IS working solution.

  • pH Adjustment: Add ammonium hydroxide to adjust the sample pH to > 9. This will ensure that this compound is in its neutral form for better extraction into an organic solvent.

  • Extraction: Add 2 mL of the extraction solvent. Vortex vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visual Troubleshooting Guides

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Optimization cluster_ms Mass Spectrometer Optimization start Low/Inconsistent Signal for This compound system_check Perform System Suitability Check start->system_check sample_prep Optimize Sample Preparation system_check->sample_prep If system is OK chromatography Optimize Chromatography system_check->chromatography If system is OK ms_params Optimize MS Parameters system_check->ms_params If system is OK ppt Protein Precipitation lle Liquid-Liquid Extraction spe Solid-Phase Extraction plr Phospholipid Removal end Improved Signal and Reproducibility sample_prep->end column Change Column Chemistry (e.g., C18, HILIC) gradient Adjust Gradient Profile flow_rate Reduce Flow Rate chromatography->end source Optimize Ion Source Parameters polarity Test Different Ionization Polarities is Use Stable Isotope-Labeled Internal Standard ms_params->end

Caption: Troubleshooting workflow for ion suppression.

SamplePrepSelection cluster_methods Sample Preparation Method cluster_considerations Key Considerations start Goal: Minimize Ion Suppression for This compound Analysis dilute Dilute-and-Shoot start->dilute ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe speed Speed & Throughput dilute->speed High cleanliness Extract Cleanliness dilute->cleanliness Low cost Cost dilute->cost Low ppt->speed High ppt->cleanliness Moderate ppt->cost Low lle->speed Moderate lle->cleanliness High lle->cost Moderate recovery Analyte Recovery lle->recovery Variable spe->speed Low to Moderate spe->cleanliness Very High spe->cost High spe->recovery High

Caption: Decision guide for sample preparation.

References

Technical Support Center: Stability Testing of Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Trimetazidine-N-oxide under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the major active metabolite of Trimetazidine, an antianginal agent.[1] Understanding its stability under various environmental conditions is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products containing Trimetazidine, as the degradation of the parent drug can lead to the formation of this and other related substances.

Q2: What are the typical stress conditions applied in the stability testing of Trimetazidine and its related compounds?

Forced degradation studies for Trimetazidine dihydrochloride, the parent compound of this compound, typically involve exposure to acidic, alkaline, oxidative, thermal (dry heat), and photolytic stress conditions.[2][3][4][5] These studies help to identify potential degradation products and pathways.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for the stability testing of Trimetazidine.[3][4][6][7] Methods using C18 columns with UV detection are frequently reported.[3][7] For more detailed structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8][9]

Q4: What are the known degradation pathways for Trimetazidine?

Trimetazidine is known to be susceptible to degradation under acidic and oxidative conditions.[2][3][4][5] The primary metabolic pathway in vivo involves N-oxidation to form this compound.[8][9] While specific degradation pathways for this compound under stress conditions are not extensively detailed in the public literature, it is plausible that it may undergo further degradation through similar pathways as the parent drug, such as hydrolysis of the ether linkages or further oxidation.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.

  • Possible Cause: The mobile phase composition is not optimal.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. For Trimetazidine analysis, a common mobile phase is a mixture of methanol (B129727) and a buffer like formic acid or phosphate (B84403) buffer.[3][6]

    • Modify pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds. For Trimetazidine, a pH of around 3.3 has been used successfully.[7]

    • Change the Organic Modifier: If using methanol, consider switching to acetonitrile or a combination of both, as this can alter the selectivity of the separation.

    • Incorporate an Ion-Pairing Reagent: If co-elution persists, the addition of an ion-pairing reagent like triethylamine (B128534) to the mobile phase might improve the resolution of polar analytes.[7]

Issue 2: Significant degradation of this compound is observed under all stress conditions, making it difficult to establish a degradation pathway.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: For acid and base hydrolysis, decrease the normality of the acid (e.g., HCl) or base (e.g., NaOH) used.[2]

    • Shorten Exposure Time: Reduce the duration of exposure to the stress condition.

    • Lower Temperature: For thermal degradation, conduct the study at a lower temperature. For Trimetazidine, studies have been conducted at 60°C.[3]

    • Control Oxidant Concentration: When using hydrogen peroxide for oxidation, start with a lower concentration.[2]

Issue 3: Inconsistent or non-reproducible results in photostability studies.

  • Possible Cause: Inconsistent light exposure or sample preparation.

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines.

    • Control Sample Presentation: Maintain a consistent distance from the light source and use appropriate containers (e.g., quartz cuvettes) for all samples.

    • Use a Control Sample: Always include a control sample stored in the dark to differentiate between photolytic and thermal degradation.

Data Presentation

Table 1: Illustrative Summary of Trimetazidine Degradation under Stress Conditions

Stress ConditionReagents and DurationTemperature% Degradation of TrimetazidineMajor Degradation ProductsReference
Acid Hydrolysis 0.1N HCl, 8 hoursRoom TemperatureProne to degradationNot specified[2]
Alkaline Hydrolysis 0.1N NaOH, 8 hoursRoom TemperatureProne to degradationNot specified[2]
Oxidative Degradation 10% H₂O₂Not specifiedProne to degradationNot specified[2]
Thermal Degradation Dry heat, 2 hours55°CNot specifiedNot specified[2]
Photolytic Degradation Not specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol is a general guideline based on studies performed on Trimetazidine.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Keep the mixture at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.[2]

  • Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 10% v/v).[2] Monitor the reaction over time.

  • Thermal Degradation: Place the solid drug powder in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3] Dissolve the sample in a suitable solvent for analysis.

  • Photostability Testing: Expose the drug solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Stock This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) Stock->Alkali Oxidation Oxidation (e.g., 10% H2O2) Stock->Oxidation Thermal Thermal Degradation (e.g., 60°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC RP-HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Degradation Profile & Purity Assessment HPLC->Data LCMS LC-MS for Identification Pathway Degradation Pathway Elucidation LCMS->Pathway Data->LCMS If unknowns

Caption: Experimental workflow for stress stability testing of this compound.

References

Technical Support Center: Photostability of Trimetazidine-N-oxide Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the photostability of Trimetazidine-N-oxide reference materials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it important for this compound reference materials?

A1: Photostability testing is a crucial component of stress testing that evaluates how the quality of a substance or product changes when exposed to light.[1][2] For this compound reference materials, this testing is essential to:

  • Ensure Integrity: Confirm that the reference material remains stable under various light conditions, ensuring its accuracy and reliability in analytical tests.

  • Establish Handling and Storage Conditions: Determine if the material requires protection from light during use and storage.[3][4]

  • Identify Degradation Products: Characterize any potential photodegradants, which is vital for the validation of stability-indicating analytical methods.[5][6]

  • Regulatory Compliance: Fulfill the requirements of regulatory bodies as outlined in guidelines such as ICH Q1B.[7][8]

Q2: What are the initial steps to assess the photostability of a this compound reference material?

A2: A systematic approach is recommended, starting with forced degradation studies to understand the molecule's intrinsic photosensitivity.[3][9] This is followed by confirmatory studies under standardized conditions.[9] The initial steps should involve:

  • Reviewing Physicochemical Properties: Assess the UV-visible absorption spectrum of this compound to determine if it absorbs light in the UV or visible range, which would make it susceptible to photodegradation.[10]

  • Forced Degradation (Stress Testing): Expose the reference material (in solid state and in solution) to high-intensity light to rapidly induce degradation.[3][5] This helps in identifying potential degradation products and developing a suitable stability-indicating analytical method.[6][11]

  • Method Development and Validation: Develop and validate an analytical method, typically HPLC, that can separate and quantify this compound from its potential photodegradants.[5]

Q3: What are the recommended light sources and exposure conditions for photostability testing?

A3: The ICH Q1B guideline specifies the light sources and exposure levels for confirmatory photostability studies.[9] The goal is to expose the reference material to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV-A) light.[2]

Two common options for light sources are:

  • Option 1: An artificial daylight source that mimics the D65/ID65 emission standard, such as a xenon or metal halide lamp.

  • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV lamp with a spectral distribution from 320 nm to 400 nm.

It is crucial to control the temperature during exposure to differentiate between thermal and photodegradation.[10][12] A dark control sample, protected from light but kept at the same temperature, should be analyzed alongside the exposed sample.[4][9]

Troubleshooting Guides

Problem 1: Significant degradation of the this compound reference material is observed during the confirmatory study.

  • Possible Cause: The reference material is photolabile.

  • Solution:

    • Confirm Findings: If the results are unexpected, consider repeating the study with up to two additional batches to ensure the results are consistent.[3]

    • Characterize Degradants: Identify the structure of the major degradation products. This information is valuable for understanding the degradation pathway.

    • Implement Protective Measures: Based on the findings, recommend appropriate handling and storage procedures. This will likely include storing the reference material protected from light, for example, in an amber vial or in a light-opaque container.

    • Update Documentation: Ensure that the Certificate of Analysis and any accompanying documentation for the reference material clearly state the light-sensitive nature of the compound and the required storage conditions.

Problem 2: The analytical method for quantifying this compound shows interference from peaks that appear after light exposure.

  • Possible Cause: The analytical method is not stability-indicating, meaning it cannot adequately separate the parent compound from its photodegradation products.

  • Solution:

    • Re-evaluate Forced Degradation Data: Analyze the samples from the forced degradation study to understand the chromatographic behavior of the degradants.

    • Optimize the Analytical Method: Adjust the chromatographic parameters (e.g., mobile phase composition, gradient, column type, detection wavelength) to achieve adequate resolution between the this compound peak and the degradation product peaks.

    • Conduct Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the purity of the this compound peak in the exposed samples. This will confirm if any degradants are co-eluting.

    • Re-validate the Method: Once the method is optimized, it must be re-validated to demonstrate its specificity and stability-indicating properties according to ICH Q2(R1) guidelines.

Problem 3: Little to no degradation is observed even after extended exposure in the forced degradation study.

  • Possible Cause:

    • The this compound reference material is highly photostable.

    • The stress conditions were not harsh enough to induce degradation.

  • Solution:

    • Verify Exposure Conditions: Confirm that the light source is functioning correctly and that the samples received the intended light dose using a calibrated radiometer/lux meter or a chemical actinometric system.

    • Increase Stress Levels: If the initial conditions were insufficient, increase the light intensity or the duration of exposure. The goal of a forced degradation study is to achieve a target degradation of 5-20%.[6]

    • Test in Solution: If the solid-state study did not yield degradation, testing the material in solution (e.g., in water, methanol, or acetonitrile) may be necessary, as photodegradation can be more prevalent in the solution state.

    • Document Photostability: If significant degradation cannot be induced even under harsh conditions, this is a strong indication that the reference material is photostable. This should be documented in the stability report.

Data Presentation

Quantitative data from photostability studies should be summarized in a clear and organized manner.

Table 1: Hypothetical Photostability Data for this compound Reference Material (Solid State)

ParameterDark Control (Initial)Dark Control (Final)Exposed Sample (Final)Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderSlight yellowish tintNo significant change in color
Assay (%) 99.899.795.2NMT 5% loss
Total Impurities (%) 0.150.184.6Report all degradants >0.1%
Major Degradant 1 (%) NDND2.8-
Major Degradant 2 (%) NDND1.1-
ND: Not Detected

Table 2: Hypothetical Photostability Data for this compound Reference Material (in Solution)

ParameterDark Control (Initial)Dark Control (Final)Exposed Sample (Final)Acceptance Criteria
Appearance Clear, colorless solutionClear, colorless solutionClear, yellow solutionNo significant change in color or clarity
Assay (%) 100.199.989.5NMT 10% loss
Total Impurities (%) 0.080.1010.2Report all degradants >0.1%
Major Degradant 1 (%) NDND6.3-
Major Degradant 2 (%) NDND2.5-
ND: Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To evaluate the intrinsic photosensitivity of this compound and to develop a stability-indicating analytical method.

  • Sample Preparation:

    • Solid State: Place a thin layer of the reference material in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the reference material (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol) in a quartz or other transparent vial.

  • Light Exposure: Expose the samples to a high-intensity light source. The exposure duration should be adjusted to achieve noticeable degradation (ideally 5-20%).[6]

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light. Place them alongside the exposed samples.

  • Analysis: Analyze the exposed and dark control samples at appropriate time points using a suitable analytical technique (e.g., HPLC with a PDA detector).

  • Evaluation: Compare the chromatograms of the exposed and dark control samples to identify degradation products. Develop and validate an analytical method that can separate this compound from these products.

Protocol 2: Confirmatory Photostability Study

  • Objective: To determine the photostability of this compound under standardized conditions as per ICH Q1B.

  • Sample Preparation:

    • Prepare samples of the reference material as it will be stored (e.g., in a clear glass vial).

    • Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Place the samples in a photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, analyze both the exposed and dark control samples. The analysis should include:

    • Visual inspection for any changes in appearance.

    • A validated stability-indicating method to determine the assay and the levels of any degradation products.

  • Evaluation: Compare the results of the exposed sample to the dark control. If significant changes are observed, the material should be considered photolabile, and appropriate protective measures for handling and storage should be recommended.

Visualizations

Photostability_Testing_Workflow cluster_prep Phase 1: Preparation & Forced Degradation cluster_confirm Phase 2: Confirmatory Study (ICH Q1B) cluster_eval Phase 3: Evaluation & Action start Start: New this compound Reference Material Lot forced_degradation Perform Forced Degradation Study (Solid and Solution) start->forced_degradation method_dev Develop & Validate Stability-Indicating Method forced_degradation->method_dev prepare_samples Prepare Samples for Confirmatory Study (Exposed & Dark Control) method_dev->prepare_samples Use Validated Method expose_samples Expose to Light (≥ 1.2M lux-hr, ≥ 200 W-hr/m²) prepare_samples->expose_samples analyze_samples Analyze Samples (Assay, Impurities, Appearance) expose_samples->analyze_samples eval_results Evaluate Results: Compare Exposed vs. Dark Control analyze_samples->eval_results photostable Conclusion: Photostable No Special Handling Required eval_results->photostable No Significant Change photolabile Conclusion: Photolabile eval_results->photolabile Significant Change action Action: Specify Light-Protective Storage & Handling (e.g., Amber Vials) photolabile->action

Caption: Workflow for photostability testing of reference materials.

Decision_Tree start Start: Confirmatory Study Results for This compound Reference Material check_change Is there a significant change in assay or impurity profile? start->check_change no_change Material is Photostable check_change->no_change No yes_change Material is Photolabile check_change->yes_change Yes action_photostable Define standard storage conditions. No 'Protect from Light' label needed. no_change->action_photostable action_photolabile Define storage in light-resistant containers. Add 'Protect from Light' to label and CoA. yes_change->action_photolabile end_stable End of Assessment action_photostable->end_stable end_labile End of Assessment action_photolabile->end_labile

Caption: Decision tree for photostability assessment.

References

"troubleshooting guide for Trimetazidine-N-oxide quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Trimetazidine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a primary phase I metabolite of Trimetazidine (B612337), an anti-anginal medication.[1][2] Its accurate quantification in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, metabolic profiling, and in the context of anti-doping analysis, as Trimetazidine is classified as a metabolic modulator by the World Anti-Doping Agency (WADA).[1]

Q2: What is the most common analytical technique for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of this compound due to its high sensitivity and selectivity.[1][3][4] While gas chromatography-mass spectrometry (GC-MS) can be used, it typically requires a time-consuming derivatization step.[1]

Q3: What are the main challenges in quantifying this compound?

The primary challenges include:

  • Chemical Instability: N-oxide metabolites can be unstable and may revert to the parent drug, Trimetazidine, during sample collection, storage, and analysis.[5]

  • In-source Fragmentation/Deoxygenation: The N-oxide moiety can lose its oxygen atom within the mass spectrometer's ion source, leading to a signal at the mass-to-charge ratio (m/z) of the parent drug, which can interfere with accurate quantification.

  • Matrix Effects: Components of biological samples (e.g., salts, lipids in plasma) can suppress or enhance the ionization of this compound, affecting accuracy and precision.

  • Low Endogenous Concentrations: As a metabolite, its concentration can be low, necessitating a highly sensitive analytical method.

Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?

Yes, using a stable isotope-labeled internal standard (IS), such as Trimetazidine-d8, is highly recommended. An ideal IS for this compound would be its own stable isotope-labeled form. However, if unavailable, a labeled version of the parent drug can compensate for variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or dilute the sample. 2. Ensure the concentration of the sample is within the linear range of the calibration curve.
Inappropriate Mobile Phase pH 1. Trimetazidine is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape. A pH of around 3.3 has been used successfully.[6]
Secondary Interactions with Column 1. Add a competing base, like triethylamine (B128534) (TEA), or a buffer, like ammonium (B1175870) formate, to the mobile phase to block active sites on the silica-based column.[5] 2. Consider using a different column chemistry (e.g., a column with end-capping).
Extra-Column Volume 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Issue 2: Inconsistent or Low Analyte Response
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) 1. Evaluate Matrix Effect: Compare the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution. 2. Improve Sample Cleanup: Switch from a "dilute-and-shoot" method to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 3. Modify Chromatography: Adjust the gradient to better separate the analyte from interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression.
Analyte Degradation 1. N-oxide Instability: N-oxides can be sensitive to pH, temperature, and light. Keep samples on ice or at 4°C during processing and store them at -80°C. Avoid acidic conditions if the N-oxide is found to be unstable. 2. In-source Deoxygenation: This is a common issue with N-oxides where they lose the oxygen atom in the ion source. To mitigate this, optimize the ion source parameters, such as lowering the source temperature and declustering potential (fragmentor voltage).[7][8]
Suboptimal MS/MS Parameters 1. Optimize MRM Transitions: Infuse a standard solution of this compound to determine the most abundant and stable product ions and optimize the collision energy for each transition. 2. Tune Ion Source Parameters: Optimize nebulizer gas flow, auxiliary gas flow, and ion spray voltage for maximum signal intensity.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting of the sample, internal standard, and any reagents. 2. Use an automated liquid handler for improved precision if available. 3. Ensure complete vortexing and centrifugation steps.
Internal Standard Issues 1. Inappropriate IS: The chosen internal standard should mimic the analytical behavior of this compound. A stable isotope-labeled version is ideal. 2. IS Variability: Ensure the internal standard is added at a consistent concentration to all samples, standards, and quality controls.
Carryover 1. Inject a blank sample after a high-concentration sample to check for carryover. 2. If carryover is observed, optimize the injector wash procedure with a strong solvent.

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This protocol is adapted from a method for analyzing Trimetazidine and its metabolites in human urine.[1]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Centrifugation: Centrifuge a 0.5 mL aliquot of urine at 12,000 rpm for 5 minutes.

  • Dilution: Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water:acetonitrile (99:1) containing 1% formic acid and the internal standard at the desired concentration.

  • Vortexing: Vortex the diluted sample thoroughly.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on methods for extracting Trimetazidine from plasma and can be optimized for this compound.[9][10]

  • Sample Aliquoting: Pipette 450 µL of plasma into a clean microcentrifuge tube.

  • Spiking: Add the internal standard solution to each sample. For calibration standards and quality controls, spike with the appropriate concentration of this compound.

  • Basification: Add 300 µL of a saturated K2CO3 solution to make the sample basic. This helps in the extraction of basic compounds.

  • Extraction: Add an appropriate volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for this compound
ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid and 1.0 mM Ammonium Formate in Water[1]
Mobile Phase B 0.1% Formic acid and 1.0 mM Ammonium Formate in Methanol[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 283.17[11]
Product Ions (Q3) m/z 181.1, 166.1, 136.1[2][12]
Internal Standard Trimetazidine-d8 or a stable isotope-labeled this compound

Note: The gradient elution profile should be optimized to ensure separation from the parent drug and other metabolites.

Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA & EMA Guidelines)
Validation ParameterAcceptance Criteria
Precision (CV%) Within-run and between-run precision should be ≤15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be ≤20%.[4][13]
Accuracy (% Bias) The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[4][13]
Linearity (r²) The coefficient of determination (r²) for the calibration curve should be ≥0.99.
Recovery Recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage) with results within ±15% of the nominal concentration.

Visualizations

Troubleshooting Workflow for Low/Inconsistent Signal Start Start: Low or Inconsistent This compound Signal Check_IS Check Internal Standard (IS) Response and Area Start->Check_IS IS_OK Is IS Response Stable? Check_IS->IS_OK Investigate_Sample_Prep Investigate Sample Preparation for Variability IS_OK->Investigate_Sample_Prep No Matrix_Effect Assess for Matrix Effects (Ion Suppression) IS_OK->Matrix_Effect Yes Check_MS Investigate MS System (Source, Detector) Investigate_Sample_Prep->Check_MS End End: Problem Resolved Check_MS->End Matrix_Effect_Present Matrix Effect Present? Matrix_Effect->Matrix_Effect_Present Improve_Cleanup Improve Sample Cleanup (e.g., LLE, SPE) Matrix_Effect_Present->Improve_Cleanup Yes Check_Degradation Investigate Analyte Degradation Matrix_Effect_Present->Check_Degradation No Modify_LC Modify LC Method to Separate Interferences Improve_Cleanup->Modify_LC Modify_LC->End Degradation_Present Degradation/Conversion Observed? Check_Degradation->Degradation_Present Optimize_Conditions Optimize Sample Handling (pH, Temp) & MS Source Degradation_Present->Optimize_Conditions Yes Degradation_Present->End No Optimize_Conditions->End

Caption: Troubleshooting workflow for low or inconsistent signal.

Trimetazidine Metabolism and Analysis Pathway Trimetazidine Trimetazidine (Parent Drug) Metabolism Phase I Metabolism (N-Oxidation) Trimetazidine->Metabolism N_Oxide This compound (Metabolite) Metabolism->N_Oxide Sample_Prep Sample Preparation (Dilute-and-Shoot or LLE) N_Oxide->Sample_Prep Reversion Potential Reversion to Parent Drug N_Oxide->Reversion LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reversion->Trimetazidine

Caption: Trimetazidine metabolism and analytical workflow.

References

Technical Support Center: Chromatographic Resolution of Trimetazidine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution between trimetazidine (B612337) and its N-oxide metabolite during chromatographic analysis.

Troubleshooting Guide

Poor peak resolution between trimetazidine and its N-oxide metabolite is a common challenge in bioanalytical and metabolic studies. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment:

Before making significant changes to your method, verify the following:

  • System Suitability: Ensure your HPLC/UPLC system passes standard performance checks.

  • Column Health: An old or contaminated column is a frequent cause of poor resolution.

  • Sample Preparation: Inconsistent sample preparation can lead to variable results.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting poor peak resolution between trimetazidine and its N-oxide.

Troubleshooting_Workflow start Poor Peak Resolution (Trimetazidine & N-oxide) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase resolution_ok Resolution Improved? mobile_phase->resolution_ok Adjust pH, organic ratio, or buffer column_params Step 2: Adjust Column Parameters column_params->resolution_ok Change temperature or stationary phase flow_rate Step 3: Modify Flow Rate flow_rate->resolution_ok Decrease flow rate instrument_check Step 4: Check Instrument Setup instrument_check->resolution_ok Check for dead volume, leaks resolution_ok->column_params No resolution_ok->flow_rate No resolution_ok->instrument_check No end Successful Separation resolution_ok->end Yes

Caption: A stepwise approach to troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate trimetazidine from its N-oxide metabolite?

Trimetazidine and its N-oxide are structurally very similar. The addition of a single oxygen atom to the piperazine (B1678402) ring in the N-oxide metabolite results in a slight increase in polarity. This subtle difference in physicochemical properties makes their separation by reversed-phase chromatography challenging, often leading to co-elution or poor resolution.

Q2: How can I improve the separation using mobile phase modifications?

Optimizing the mobile phase is often the most effective way to improve resolution. Here are several parameters you can adjust:

  • pH Adjustment: The ionization state of trimetazidine (a basic compound) can be manipulated by altering the mobile phase pH. Experimenting with the pH around the pKa of trimetazidine may increase the difference in retention between the parent drug and its more polar N-oxide metabolite. A study successfully used a mobile phase containing 0.1% formic acid and 1.0 mM ammonium (B1175870) formate (B1220265).[1]

  • Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.

  • Buffer Concentration: The concentration of buffer salts can influence peak shape and selectivity. For ionizable compounds, ensuring adequate buffer capacity is crucial for reproducible retention times.

Q3: Can changing the column improve the resolution between trimetazidine and its N-oxide?

Yes, the choice of the stationary phase is critical for selectivity.

  • Stationary Phase Chemistry: While C18 is a common choice, other stationary phases might offer better selectivity for this specific separation. Consider columns with different bonding chemistries (e.g., C8, Phenyl, or embedded polar groups) that can provide alternative interactions with the analytes.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and, consequently, resolution.[1]

Q4: What is a recommended starting method for the separation of trimetazidine and its N-oxide?

A UPLC-MS/MS method has been successfully used for the metabolic study of trimetazidine, which separated the parent drug from its N-oxide and other metabolites.[1] The key parameters of this method are summarized in the table below.

Experimental Protocols

UPLC-MS/MS Method for Trimetazidine and Metabolites

This method was used to analyze trimetazidine and its five metabolites, including trimetazidine-N-oxide, in human urine.[1]

Sample Preparation: A "dilute-and-shoot" method was employed. Urine samples were centrifuged, and the supernatant was diluted 1:5 with a solution of ultrapure water:acetonitrile (99:1) containing 1% formic acid and internal standards.[1]

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid and 1.0 mM ammonium formate in methanol
Mobile Phase B 0.1% formic acid and 1.0 mM ammonium formate in water
Gradient Elution 0-2.5 min, 100% B; 2.5-5.5 min, 97% B; 5.5-5.8 min, 10% B; 5.8-8.1 min, 3% B; 8.1-11.00 min, 100% B
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 10 µL

Quantitative Data

The following table summarizes the retention times for trimetazidine and its N-oxide metabolite obtained using the UPLC-MS/MS method described above. While the resolution value was not explicitly stated, the distinct retention times indicate a successful separation.

CompoundRetention Time (min)
This compound (M1)4.78
Trimetazidine (TMZ)4.88

Data extracted from a study on the metabolic profile of trimetazidine.[2]

Signaling Pathways and Logical Relationships

The metabolic conversion of trimetazidine to its N-oxide is a Phase I metabolic reaction. The following diagram illustrates this simple metabolic pathway.

Metabolic_Pathway Trimetazidine Trimetazidine N_Oxide This compound Trimetazidine->N_Oxide Oxidation (Phase I Metabolism)

References

"overcoming interferences in Trimetazidine-N-oxide analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimetazidine-N-oxide analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common interferences and challenges during experimental analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, offering step-by-step solutions.

Issue 1: Poor Peak Shape and Asymmetry

Question: My chromatogram for this compound is showing poor peak shape, including tailing or fronting. What could be the cause and how can I fix it?

Answer:

Poor peak shape can be attributed to several factors related to your chromatographic conditions or sample preparation.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. This compound is a polar compound, and a mobile phase with appropriate buffer and organic solvent ratio is necessary for symmetrical peaks.

  • Column Choice: The selection of the stationary phase is crucial.

    • Action: A C18 column is commonly used and has been shown to provide sharp, symmetric peaks for Trimetazidine (B612337) and its metabolites.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Action: Dilute your sample and reinject.

  • Contamination: Contaminants in the sample or from the HPLC system can interfere with peak shape.

    • Action: Ensure proper sample cleanup. Flush the column and HPLC system to remove any potential contaminants.

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis, leading to poor accuracy and reproducibility. How can I mitigate these matrix effects?

Answer:

Matrix effects are a common challenge in bioanalysis, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that affect the ionization efficiency of the analyte.[3][4][5]

Troubleshooting Workflow for Matrix Effects:

cluster_0 Troubleshooting Matrix Effects start Observe Ion Suppression/ Enhancement sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Adjust Chromatographic Conditions sample_prep->chromatography If interference persists end Matrix Effect Minimized sample_prep->end If successful is_strategy Implement Internal Standard Strategy chromatography->is_strategy For improved accuracy chromatography->end If successful ionization Consider Alternative Ionization Source is_strategy->ionization If suppression is severe is_strategy->end If successful ionization->end

Caption: A stepwise approach to diagnosing and mitigating matrix effects in LC-MS/MS analysis.

Detailed Strategies:

  • Improve Sample Preparation: The goal is to remove interfering substances from the sample matrix.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract with good selectivity and reproducibility.[6]

    • Solid-Phase Extraction (SPE): SPE is effective for extensive cleanup of complex matrices like plasma.[3] For targeted removal of phospholipids (B1166683), which are a known source of interference in plasma samples, HybridSPE cartridges can be used.[2][7]

    • Dilute-and-Shoot: For simpler matrices like urine, a "dilute-and-shoot" approach can be sufficient and is often used in doping control analysis.[8][9][10]

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution to separate the analyte from matrix components.

    • Column Selection: Use a column that provides good retention and separation of this compound from endogenous interferences.

  • Use an Appropriate Internal Standard (IS):

    • A stable isotope-labeled internal standard (e.g., Trimetazidine-d8) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[1][2]

  • Change Ionization Source:

    • Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, testing with APCI may reduce interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common interferences are endogenous components from biological matrices, such as salts, proteins, and phospholipids, which can cause matrix effects in LC-MS/MS analysis.[2][3][7] In pharmaceutical formulations, degradation products of Trimetazidine can also act as interferents.[11]

Q2: Which sample preparation method is best for plasma samples?

A2: For plasma, methods that effectively remove proteins and phospholipids are recommended to minimize matrix effects. HybridSPE is particularly effective for removing phospholipids.[2][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also robust methods for cleaning up plasma samples.[3][6]

Q3: What are the typical validation parameters for a bioanalytical method for Trimetazidine and its metabolites?

A3: Method validation should be performed in accordance with regulatory guidelines (e.g., ICH M10). Key parameters include selectivity, sensitivity (Lower Limit of Quantification - LLOQ), linearity, precision, accuracy, and recovery.[6][9][10]

Quantitative Data Summary:

ParameterTypical Value/RangeMatrixAnalytical MethodReference
Linearity Range 0.05 - 100 ng/mLHuman PlasmaUPLC-MS/MS[2]
5.04 - 201.60 ng/mLHuman PlasmaRP-HPLC[6]
5 - 200 ng/mLUrineLC-MS/MS[9]
Lower Limit of Detection (LOD) 0.5 ng/mLUrineLC-MS/MS[9]
1 ng/mLUrineUHPLC-HRMS[8]
Intra-day Precision (%RSD) < 10%UrineLC-MS/MS[9]
1.7 - 5.3%Human PlasmaUPLC-MS/MS[2]
Inter-day Precision (%RSD) < 10%UrineLC-MS/MS[9]
1.7 - 5.3%Human PlasmaUPLC-MS/MS[2]
Recovery 98.66%Human PlasmaUPLC-MS/MS with HybridSPE[2]
95.80%Human PlasmaRP-HPLC with LLE[6]
41%UrineGC-MS with LLE[9][10]

Experimental Protocols

Protocol 1: Sample Preparation of Urine using "Dilute-and-Shoot"

This method is suitable for screening purposes where high throughput is desired.

  • Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes.[8]

  • Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture (e.g., ultrapure water:acetonitrile (99:1) with 1% formic acid).[8]

  • Add the internal standard to the diluted sample.

  • Vortex the sample for 15 seconds.[9]

  • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation of Plasma using HybridSPE

This protocol is designed to specifically remove phospholipids, a major source of interference in plasma.[2][7]

  • To a 100 µL plasma sample, add 20 µL of an internal standard (e.g., Trimetazidine-d8).

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Load the entire mixture onto a HybridSPE cartridge.

  • Apply vacuum to pull the sample through the cartridge, which retains the phospholipids.

  • Collect the filtrate for analysis.

Visualized Workflows and Pathways

Trimetazidine Metabolism

Trimetazidine undergoes phase I and phase II metabolism. This compound is a key phase I metabolite.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TMZ Trimetazidine TMZ_N_Oxide This compound (M1) TMZ->TMZ_N_Oxide Oxidation Desmethyl_TMZ Desmethyl-trimetazidine TMZ->Desmethyl_TMZ Demethylation Glucuronide Desmethyl-trimetazidine O-glucuronide (M4) Desmethyl_TMZ->Glucuronide Glucuronidation Sulfate Desmethyl-trimetazidine O-sulfate (M3) Desmethyl_TMZ->Sulfate Sulfation

References

Technical Support Center: Optimization of Extraction Recovery for Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction recovery of Trimetazidine-N-oxide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a major active metabolite of Trimetazidine (B612337), an antianginal agent.[1] The primary challenge in its extraction from biological matrices (e.g., plasma, urine) stems from its increased polarity compared to the parent drug, Trimetazidine. This high polarity makes it more water-soluble, which can lead to poor recovery with traditional liquid-liquid extraction (LLE) and reversed-phase solid-phase extraction (SPE) methods.

Q2: I am observing low recovery of this compound. What are the common causes?

Low recovery of polar metabolites like this compound is a frequent issue. The main culprits are:

  • Inappropriate Extraction Technique: Using a method optimized for the less polar parent drug, Trimetazidine, will likely result in poor recovery of the N-oxide.

  • Poor Retention in SPE: Due to its high polarity, this compound may not be sufficiently retained on non-polar sorbents like C18, leading to its loss during sample loading and washing steps.

  • Inefficient Partitioning in LLE: The high water solubility of this compound can prevent its efficient transfer into a non-polar organic solvent.

  • Incorrect pH: The pH of the sample and extraction solvents is critical. The N-oxide group can be protonated in acidic conditions, further increasing its polarity and water solubility.

  • Analyte Instability: N-oxide metabolites can be unstable and may revert to the parent drug during sample processing, especially in the presence of hemolyzed plasma.

Q3: How does pH affect the extraction of this compound?

The pH of the sample matrix and solvents plays a pivotal role in the extraction efficiency of this compound.

  • For Liquid-Liquid Extraction (LLE): To enhance partitioning into an organic solvent, the sample's pH should be adjusted to a neutral or slightly basic level. This ensures the this compound is in its less polar, non-ionized form.

  • For Solid-Phase Extraction (SPE):

    • Reversed-Phase: A neutral or slightly basic sample pH can improve retention on non-polar sorbents.

    • Cation-Exchange: The sample pH should be at least 2 units below the pKa of the analyte to ensure it is positively charged and will bind effectively to the sorbent.

Q4: Are there any simple sample preparation methods available for this compound analysis?

Yes, for urine samples, a "dilute-and-shoot" method has been employed.[2][3] This involves centrifuging the urine sample, followed by diluting the supernatant with a suitable solvent (e.g., a mixture of ultrapure water and acetonitrile (B52724) with formic acid) before injection into an LC-MS/MS system.[3] While simple and fast, this method may suffer from matrix effects and lower sensitivity compared to more rigorous extraction techniques.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound with High Levels of Trimetazidine

Potential Cause: This is a classic sign of the reduction of this compound back to the parent drug, Trimetazidine, during sample preparation. This is particularly common in hemolyzed plasma samples.

Troubleshooting Steps:

  • Sample Quality Assessment: Check plasma samples for hemolysis. If possible, use non-hemolyzed plasma.

  • Solvent Selection for Protein Precipitation: If using protein precipitation, consider switching from methanol (B129727) to acetonitrile, as acetonitrile has been shown to minimize the conversion of N-oxides.

  • Temperature Control: Maintain low temperatures throughout the sample preparation process. Keep samples on ice and use refrigerated centrifuges.

  • Acidification: Consider adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to help stabilize the N-oxide.

Issue 2: Poor Recovery of this compound Using a Standard C18 SPE Cartridge

Potential Cause: The high polarity of this compound leads to insufficient retention on the non-polar C18 sorbent.

Troubleshooting Steps:

  • Switch to a More Retentive Sorbent: Consider using a polymeric reversed-phase sorbent (e.g., HLB) or a mixed-mode sorbent. Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, are often effective for extracting polar compounds.

  • Optimize Sample pH: Adjust the sample pH to a neutral or slightly basic level to decrease the polarity of the N-oxide and enhance its retention.

  • Optimize Wash Solvent: Use a weak wash solvent (e.g., 5% methanol in water) to remove interferences without prematurely eluting the analyte.

  • Optimize Elution Solvent: Use a more polar elution solvent (e.g., a high percentage of methanol or acetonitrile in water). The addition of a pH modifier like a small amount of ammonium (B1175870) hydroxide (B78521) might be necessary to ensure complete elution.

Issue 3: Low Recovery of this compound with Liquid-Liquid Extraction (LLE)

Potential Cause: The polarity of the extraction solvent is not suitable for the highly polar nature of this compound.

Troubleshooting Steps:

  • Optimize Sample pH: Adjust the sample pH to a neutral or slightly basic level to ensure the analyte is in its non-ionized, less polar form.

  • Select a More Polar Extraction Solvent: Use a more polar organic solvent or a mixture of solvents. For example, a mixture of isopropanol (B130326) and chloroform (B151607) or ethyl acetate (B1210297) can improve the extraction of polar metabolites.

  • Increase Ionic Strength: Adding salt to the aqueous phase (salting out) can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.

Quantitative Data Summary

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Trimetazidine from Human Plasma

AnalyteExtraction MethodRecovery (%)Reference
TrimetazidineLLE95.80[4][5]
TrimetazidineLLE100.32 (LQC), 100.87 (MQC), 97.60 (HQC)[4]
TrimetazidineLLE98.66[6]

Table 2: Solid-Phase Extraction (SPE) Recovery of Trimetazidine

AnalyteExtraction MethodRecovery (%)Reference
TrimetazidineSPE97.36[7]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Samples (Established Method)

This method is suitable for a rapid screening of this compound in urine samples.[2][3]

Methodology:

  • Centrifuge a 0.5 mL aliquot of the urine sample at 12,000 rpm for 5 minutes.

  • Take 300 µL of the supernatant and dilute it 1:5 with a solvent mixture of ultrapure water:acetonitrile (99:1) containing 1% formic acid.

  • Vortex the mixture.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Protocol 2: Proposed Liquid-Liquid Extraction (LLE) for Plasma Samples (Starting Point for Optimization)

This proposed protocol is based on general principles for the extraction of polar metabolites.

Methodology:

  • Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.

  • pH Adjustment: Add a buffer to adjust the sample pH to approximately 9.0 to ensure the this compound is in its neutral form.

  • Extraction:

    • Add 5 mL of an extraction solvent mixture, such as isopropanol:ethyl acetate (1:9 v/v).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

Protocol 3: Proposed Solid-Phase Extraction (SPE) for Plasma/Urine Samples (Starting Point for Optimization)

This proposed protocol utilizes a mixed-mode SPE sorbent for enhanced retention of the polar this compound.

Methodology:

  • Sample Pre-treatment:

    • For plasma: Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge. Transfer the supernatant to a clean tube and evaporate the acetonitrile. Reconstitute the residue in the SPE loading buffer (e.g., 5% methanol in water).

    • For urine: Centrifuge the sample and dilute with the loading buffer.

  • SPE Cartridge Conditioning:

    • Select a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of water.

    • Finally, equilibrate with 1-2 mL of the loading buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • A second wash with a slightly stronger organic solvent might be used to remove non-polar interferences, while the analyte is retained by ion exchange.

  • Elution: Elute the this compound with a solvent containing a small amount of a basic modifier to disrupt the ionic interaction (e.g., 2-5% ammonium hydroxide in methanol).

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument.

Visualizations

cluster_Metabolism Trimetazidine Metabolism Trimetazidine Trimetazidine Trimetazidine_N_oxide Trimetazidine_N_oxide Trimetazidine->Trimetazidine_N_oxide N-Oxidation

Caption: Metabolic pathway of Trimetazidine to this compound.

cluster_LLE Proposed LLE Workflow Start Plasma Sample pH_Adjust Adjust pH to ~9.0 Start->pH_Adjust Extraction Add Solvent (e.g., IPA/EtOAc) Vortex & Centrifuge pH_Adjust->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Proposed Liquid-Liquid Extraction (LLE) workflow for this compound.

cluster_SPE Proposed SPE Workflow Start Biological Sample Pre_treatment Sample Pre-treatment (PPT or Dilution) Start->Pre_treatment Loading Load Sample Pre_treatment->Loading Conditioning Condition & Equilibrate SPE Cartridge Conditioning->Loading Washing Wash Interferences Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Proposed Solid-Phase Extraction (SPE) workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Trimetazidine-N-oxide in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Trimetazidine-N-oxide, a primary metabolite of the anti-ischemic drug trimetazidine (B612337), in human urine. The validation of sensitive and reliable analytical methods is crucial for pharmacokinetic, bioavailability, and anti-doping studies. Here, we compare a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, supported by experimental data to guide researchers in selecting the most appropriate methodology for their specific needs.

Introduction to Trimetazidine and its Analysis

Trimetazidine (TMZ) is a metabolic modulator prescribed for the treatment of angina pectoris. It is also listed by the World Anti-Doping Agency (WADA) as a prohibited substance.[1][2] The detection and quantification of its metabolites, such as this compound (M1), are essential for understanding its metabolism and for doping control purposes.[1][3][4][5] LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of TMZ and its metabolites in biological matrices.[2][3]

Comparative Analysis of Analytical Methods

While LC-MS/MS is a prevalent method, other techniques have also been employed for the analysis of trimetazidine and its related compounds. This section compares the performance of a typical LC-MS/MS method with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Photo Diode Array detection (HPLC-PDA).

Table 1: Comparison of Method Validation Parameters for the Analysis of Trimetazidine and its Metabolites in Urine

ParameterLC-MS/MS MethodGC-MS MethodHPLC-PDA Method
Analyte(s) Trimetazidine, this compound, and other metabolitesTrimetazidineTrimetazidine
Sample Preparation "Dilute-and-inject" or Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE) with derivatizationLiquid-Liquid Extraction (LLE)
Linearity Range 0.5 - 200 ng/mL (for TMZ)Not explicitly stated for urine1.0 - 100 µg/mL (for TMZ)[6]
Limit of Detection (LOD) 0.5 - 1 ng/mL (for TMZ)[1][3]50 ng/mL (for TMZ)[3]Not explicitly stated for urine
Precision (%RSD) < 15-20% (Intra-day and Inter-day for TMZ)[3]< 20% (Intra-day and Inter-day for TMZ)[3]Not explicitly stated for urine
Recovery > 85% (Typical for LLE)41% (for TMZ)[3]100% (for TMZ)[6]
Specificity/Selectivity High, based on precursor/product ion transitionsModerate, requires derivatizationLower, potential for interferences
Throughput High, with "dilute-and-inject"Lower, due to extraction and derivatizationModerate

Experimental Protocols

Validated LC-MS/MS Method for this compound

This protocol is a representative example based on established "dilute-and-inject" approaches for trimetazidine and its metabolites in urine.[1][3]

Sample Preparation:

  • Centrifuge a 1.0 mL urine sample at 4000 rpm for 10 minutes.

  • Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for injection.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Trimetazidine: Q1 267.2 -> Q3 181.1

    • This compound: Q1 283.2 -> Q3 181.1 (and/or other specific product ions)

    • Internal Standard (e.g., Trimetazidine-d8): Q1 275.2 -> Q3 181.1

Alternative Method: GC-MS

The GC-MS method typically involves a more extensive sample preparation process.[2][3]

Sample Preparation:

  • To 5 mL of urine, add an internal standard.

  • Adjust the pH to >10 with a suitable base.

  • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.

  • Inject the derivatized sample into the GC-MS.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams were generated using Graphviz.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution with Mobile Phase Centrifuge->Dilute Vortex Vortexing Dilute->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Injection into UHPLC Transfer->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Workflow for the LC-MS/MS analysis of this compound in urine.

Trimetazidine_Metabolism Trimetazidine Trimetazidine N_Oxidation N-Oxidation Trimetazidine->N_Oxidation Other_Metabolites Other Metabolites (e.g., Desmethyl-trimetazidine) Trimetazidine->Other_Metabolites Trimetazidine_N_Oxide This compound (M1) N_Oxidation->Trimetazidine_N_Oxide PhaseII Phase II Conjugation Trimetazidine_N_Oxide->PhaseII Excretion Urinary Excretion Trimetazidine_N_Oxide->Excretion Other_Metabolites->PhaseII PhaseII->Excretion

Caption: Simplified metabolic pathway of Trimetazidine.

Conclusion

The LC-MS/MS method, particularly with a "dilute-and-inject" sample preparation, offers a superior combination of sensitivity, specificity, and throughput for the quantification of this compound in urine compared to GC-MS and HPLC-PDA.[3] While GC-MS can be a viable alternative, it requires a more laborious and time-consuming sample preparation process, including a derivatization step.[2] HPLC-PDA, although simpler, generally lacks the sensitivity and selectivity required for detecting low concentrations of metabolites in complex biological matrices like urine.[6] For researchers requiring high-throughput, sensitive, and specific analysis of this compound, the LC-MS/MS methodology is the recommended approach.

References

A Comparative Analysis of Trimetazidine and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anti-anginal drug trimetazidine (B612337) and its metabolites. This document summarizes key pharmacokinetic and pharmacodynamic data, details relevant experimental protocols, and visualizes metabolic pathways and analytical workflows to support further research and development.

Trimetazidine is a metabolic modulator used in the treatment of angina pectoris. It acts by shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT). Following administration, trimetazidine is metabolized into several compounds, with a significant portion of the parent drug excreted unchanged. Understanding the pharmacokinetic and pharmacodynamic profiles of these metabolites is crucial for a complete picture of the drug's efficacy and safety.

Pharmacokinetic Profile: Trimetazidine vs. Its Metabolites

Trimetazidine is readily absorbed after oral administration, with peak plasma concentrations achieved within a few hours. It is primarily eliminated via the kidneys, with a substantial fraction excreted as the unchanged parent drug. The metabolism of trimetazidine leads to the formation of several metabolites, including trimetazidine-N-oxide, N-formyl trimetazidine, and various desmethyl and conjugated derivatives. While comprehensive pharmacokinetic data for all metabolites in human plasma is limited in publicly available literature, the following tables summarize the available data for trimetazidine.

Table 1: Pharmacokinetic Parameters of Trimetazidine in Healthy Adults

ParameterValueReference
Cmax (ng/mL) 50.98 ± 9.65 to 142[1][2]
Tmax (h) 1.5 ± 0.4 to 5.42 ± 0.49[1][3]
AUC (0-24h) (ng·h/mL) 390.75 ± 91.55 to 481 ± 176[1][4]
Elimination Half-life (h) 4.70 ± 1.75 to 7.81 ± 2.60[4][5]
Protein Binding ~16%[6]
Primary Route of Excretion Renal (approximately 60% as unchanged drug)[7]

Note: Values are presented as mean ± standard deviation and may vary based on the specific study population and formulation (immediate vs. modified release).

Limited data is available for the pharmacokinetic parameters of trimetazidine's metabolites in human plasma. Most studies have focused on their identification and semi-quantitative analysis in urine for doping control purposes. One of the major metabolites, this compound, has been described as an "active metabolite," however, its specific plasma concentrations and pharmacokinetic profile compared to the parent drug are not well-documented in the available literature.[8][9]

Metabolic Pathways of Trimetazidine

Trimetazidine undergoes phase I and phase II metabolism. The primary metabolic pathways include N-oxidation, N-formylation, and O-demethylation, followed by conjugation with sulfate (B86663) or glucuronic acid. A significant portion of the drug is excreted without metabolism.

Trimetazidine_Metabolism Trimetazidine Trimetazidine M1 This compound (M1) (Active Metabolite) Trimetazidine->M1 N-Oxidation M2 N-formyl Trimetazidine (M2) Trimetazidine->M2 N-Formylation Demethylated_TMZ Desmethyl-Trimetazidine Trimetazidine->Demethylated_TMZ O-Demethylation Unchanged Unchanged Trimetazidine (Major Excreted Form) Trimetazidine->Unchanged M5 Desmethyl-trimetazidine-N-oxide- O-glucuronide (M5) M1->M5 O-Demethylation & Glucuronidation M3 Desmethyl-trimetazidine O-sulfate (M3) Demethylated_TMZ->M3 Sulfation M4 Desmethyl-trimetazidine O-glucuronide (M4) Demethylated_TMZ->M4 Glucuronidation

Caption: Metabolic pathways of trimetazidine.

Pharmacodynamic Effects: A Comparative Overview

The primary pharmacodynamic effect of trimetazidine is the inhibition of 3-ketoacyl-CoA thiolase (3-KAT), leading to a shift in cardiac energy metabolism. This action improves myocardial efficiency during ischemic conditions without altering hemodynamic parameters such as heart rate or blood pressure.[10]

While this compound is reported to be an active metabolite, detailed comparative studies on its potency and efficacy in inhibiting 3-KAT or exerting anti-ischemic effects are not extensively available. The pharmacological activities of other metabolites, such as N-formyl trimetazidine and the desmethylated and conjugated forms, are largely uncharacterized. Further research is needed to elucidate the contribution of each metabolite to the overall therapeutic effect of trimetazidine.

Experimental Protocols

The quantification of trimetazidine and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of Trimetazidine in Human Plasma using LC-MS/MS

This protocol is a representative example based on methodologies described in the literature.[8][9]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 400 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., a deuterated analog of trimetazidine or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for trimetazidine and its internal standard.

      • Example Transition for Trimetazidine: m/z 267.2 → 181.1

3. Data Analysis

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Experimental workflow for trimetazidine analysis.

Conclusion and Future Directions

This guide provides a consolidated overview of the current knowledge on trimetazidine and its metabolites. While the pharmacokinetics of the parent drug are well-characterized, there is a significant knowledge gap concerning the quantitative plasma pharmacokinetics and the specific pharmacodynamic activities of its metabolites. The identification of this compound as an active metabolite warrants further investigation to determine its contribution to the overall clinical efficacy of trimetazidine.

Future research should focus on:

  • Developing and validating robust analytical methods for the simultaneous quantification of trimetazidine and its major metabolites in human plasma.

  • Conducting comprehensive pharmacokinetic studies to determine the Cmax, Tmax, and AUC of the main metabolites.

  • Performing in vitro and in vivo studies to characterize the pharmacological activity of each metabolite, particularly their ability to inhibit 3-KAT and exert anti-ischemic effects.

A deeper understanding of the metabolic profile and the activity of its metabolites will enable a more complete assessment of trimetazidine's therapeutic effects and potential for drug-drug interactions, ultimately benefiting drug development and clinical practice.

References

Comparative Guide to the Cross-Reactivity of Trimetazidine Immunoassays with Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of trimetazidine (B612337) immunoassays with its principal metabolite, Trimetazidine-N-oxide. The accurate quantification of trimetazidine is crucial in both clinical and research settings. Given that this compound is a major metabolite, the specificity of immunoassays is a critical performance parameter. This document outlines the importance of assessing cross-reactivity, provides a detailed experimental protocol for its determination, and presents a framework for data comparison.

Introduction to Trimetazidine and its Metabolism

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator. It is metabolized in the body, with a significant portion being converted to this compound. The structural similarity between the parent drug and its metabolite can lead to cross-reactivity in immunoassays, potentially resulting in an overestimation of trimetazidine concentrations. Therefore, understanding the degree of cross-reactivity of an immunoassay is essential for accurate and reliable measurements.

Trimetazidine Trimetazidine Metabolism Metabolism (Oxidation) Trimetazidine->Metabolism Trimetazidine_N_oxide This compound Metabolism->Trimetazidine_N_oxide

Caption: Metabolic conversion of Trimetazidine to this compound.

Data Presentation: A Framework for Comparison

Currently, there is a lack of publicly available data directly comparing the cross-reactivity of various commercial trimetazidine immunoassays with this compound. The following table is a hypothetical representation designed to serve as a template for researchers to present their own validation data. It illustrates how quantitative data on cross-reactivity should be structured for clear comparison.

Immunoassay KitManufacturerAssay TypeTrimetazidine IC50 (ng/mL)This compound IC50 (ng/mL)Cross-Reactivity (%)
Immunoassay A (Example)Competitive ELISA1515001.0%
Immunoassay B (Example)Competitive ELISA208002.5%
Immunoassay C (Example)Competitive ELISA12>5000<0.24%

Note: The data presented in this table is for illustrative purposes only and does not represent the performance of any specific commercial product. Researchers should generate their own data to validate the performance of their chosen immunoassay.

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay. A competitive ELISA is a common format for the quantification of small molecules like trimetazidine and is well-suited for assessing cross-reactivity.

Principle of Competitive Immunoassay for Cross-Reactivity Assessment

In a competitive immunoassay, a known amount of labeled trimetazidine competes with the unlabeled trimetazidine (either the standard or the analyte in a sample) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of unlabeled trimetazidine. To determine cross-reactivity, a standard curve for trimetazidine is generated, and a separate inhibition curve is generated for this compound. The concentrations of trimetazidine and this compound that cause 50% inhibition of the maximum signal (IC50) are then used to calculate the percent cross-reactivity.

Detailed Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Coat_Plate Coat microplate wells with anti-trimetazidine antibody Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Prepare_Standards Prepare serial dilutions of Trimetazidine and this compound Block_Plate->Prepare_Standards Add_Reagents Add standards/metabolite and -labeled trimetazidine to wells Prepare_Standards->Add_Reagents Incubate Incubate to allow competitive binding Add_Reagents->Incubate Wash Wash to remove unbound reagents Incubate->Wash Add_Substrate Add substrate and incubate for color development Wash->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at appropriate wavelength Stop_Reaction->Read_Absorbance Generate_Curves Generate standard and inhibition curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 values for Trimetazidine and this compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Materials:
  • Microtiter plates pre-coated with anti-trimetazidine antibody

  • Trimetazidine standard

  • This compound

  • Enzyme-labeled trimetazidine conjugate

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:
  • Preparation of Standards and Test Compound:

    • Prepare a series of dilutions of the trimetazidine standard in assay buffer to generate a standard curve.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Protocol:

    • To the appropriate wells of the antibody-coated microtiter plate, add a fixed volume of the enzyme-labeled trimetazidine conjugate.

    • Add the corresponding trimetazidine standards or this compound dilutions to the wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Calculation of Cross-Reactivity:
  • Plot the absorbance values against the logarithm of the concentration for both trimetazidine and this compound.

  • Determine the IC50 value for both compounds from their respective curves. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Trimetazidine / IC50 of this compound) x 100

Conclusion and Recommendations

The potential for cross-reactivity of trimetazidine immunoassays with its major metabolite, this compound, is a significant consideration for the accurate quantification of the parent drug. Due to the lack of publicly available comparative data from manufacturers, it is imperative that researchers and drug development professionals independently validate their chosen immunoassays.

Key Recommendations:

  • Always perform a cross-reactivity assessment with this compound and any other relevant metabolites before using a trimetazidine immunoassay for sample analysis.

  • Request cross-reactivity data from the immunoassay manufacturer. If this information is not available, consider it a limitation of the product.

  • For highly sensitive and specific quantification , especially in pharmacokinetic and anti-doping studies, chromatographic methods coupled with mass spectrometry (LC-MS/MS) are considered the gold standard and should be used for confirmation of immunoassay results when necessary.

By following the protocols and data presentation framework outlined in this guide, researchers can ensure the reliability and accuracy of their trimetazidine measurements, leading to more robust and reproducible scientific outcomes.

A Comparative Analysis of the Pharmacokinetic Profiles of Trimetazidine and its Metabolite, Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion of the antianginal agent trimetazidine (B612337) and its N-oxide metabolite.

This guide provides a detailed comparison of the pharmacokinetic profiles of trimetazidine and its metabolite, Trimetazidine-N-oxide. Trimetazidine is a widely used antianginal agent that acts as a metabolic modulator, shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. Understanding the pharmacokinetic properties of both the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

Pharmacokinetic ParameterTrimetazidine (Immediate-Release)Trimetazidine (Modified-Release)This compound
Maximum Plasma Concentration (Cmax) 53.6 - 70.9 ng/mL[1][2]91.2 - 115 µg/L[3]Data not available in plasma. Detected as a minor metabolite in urine[4].
Time to Maximum Plasma Concentration (Tmax) 1.7 - 1.8 h[1][2]2.0 - 6.0 h[3]Peak urinary excretion observed between 4-8 hours after trimetazidine administration.
Area Under the Curve (AUC) AUC(0-24h): 481 - 508.9 µg·h/L[1][2]AUC(0-12h): 720 - 1104 h*µg/L[3]Data not available in plasma.
Elimination Half-life (t1/2) 4.7 - 6.0 h[1][2]~7 hours in young adults, ~12 hours in the elderly[3]Data not available.
Bioavailability ~88.7%[1]High[5]Data not available.
Protein Binding Low (around 16%)[3]Low (around 16%)[3]Data not available.
Volume of Distribution (Vd) 4.8 L/kg[3]4.8 L/kg[3]Data not available.
Primary Route of Excretion Primarily renal, with a significant portion as unchanged drug[3].Primarily renal, with a significant portion as unchanged drug[3].Excreted in urine.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing robust and validated analytical methods. The primary methodologies are outlined below:

Quantification of Trimetazidine in Plasma

A common method for the determination of trimetazidine concentrations in human plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727), followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the drug, is then analyzed.

  • Chromatographic Separation: The separation of trimetazidine from other plasma components is achieved using a C18 reverse-phase HPLC column. A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid solution) is used to elute the compound.

  • Mass Spectrometric Detection: The quantification is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise measurement of the parent drug and its fragments. An internal standard is used to ensure accuracy and precision.

Identification of Trimetazidine Metabolites in Urine

The identification and characterization of trimetazidine metabolites, including this compound, are primarily conducted on urine samples using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Sample Preparation: A "dilute-and-shoot" method is often employed for urine samples. This involves diluting the urine sample with a suitable solvent before direct injection into the LC-MS/MS system, minimizing sample preparation time.

  • Chromatographic and Mass Spectrometric Analysis: Similar to plasma analysis, a C18 column is used for separation. High-resolution mass spectrometry is utilized to obtain accurate mass measurements of the parent drug and its metabolites, aiding in their identification. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) are then used to elucidate the chemical structures of the metabolites.

Visualizing Key Processes

To better understand the metabolic fate of trimetazidine and the workflow for its analysis, the following diagrams are provided.

Trimetazidine Trimetazidine Metabolism Metabolism (Primarily in the Liver) Trimetazidine->Metabolism Unchanged_Trimetazidine Unchanged Trimetazidine Metabolism->Unchanged_Trimetazidine Major Pathway Trimetazidine_N_oxide This compound Metabolism->Trimetazidine_N_oxide Minor Pathway Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites Minor Pathway Renal_Excretion Renal Excretion Unchanged_Trimetazidine->Renal_Excretion Trimetazidine_N_oxide->Renal_Excretion Other_Metabolites->Renal_Excretion Urine Urine Renal_Excretion->Urine

Caption: Metabolic pathway of trimetazidine.

cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation HPLC_MSMS HPLC-MS/MS Analysis Protein_Precipitation->HPLC_MSMS Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation HPLC_MSMS->Pharmacokinetic_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

References

A Comparative Analysis of the Biological Activities of Trimetazidine-N-oxide and Desmethyl-trimetazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two primary metabolites of the antianginal drug trimetazidine (B612337): Trimetazidine-N-oxide and desmethyl-trimetazidine. The information is compiled from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these compounds.

Introduction to Trimetazidine and its Metabolism

Trimetazidine is a metabolic modulator used in the treatment of angina pectoris. Its mechanism of action is thought to involve the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] This is particularly beneficial in ischemic conditions. However, the exact mechanism of trimetazidine's action is a subject of debate within the scientific community, with some studies supporting and others refuting its direct inhibition of 3-KAT.[2][3]

Upon administration, trimetazidine is partially metabolized in the liver, with a significant portion excreted unchanged in the urine.[4][5] The two major phase I metabolites are this compound and desmethyl-trimetazidine.[6] Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of trimetazidine's overall pharmacological effect.

Comparative Biological Activity

Direct comparative studies quantifying the biological activities of this compound and desmethyl-trimetazidine are limited in the available scientific literature. Much of the characterization of metabolite activity is qualitative.

Desmethyl-trimetazidine is another significant metabolite, although its biological activity is less characterized. It is often found in conjugated forms, such as O-sulfate and O-glucuronide, in urine.[4][9] The activity of many of trimetazidine's metabolites, including desmethyl-trimetazidine, is often cited as "unknown".[4][5] There is a lack of publicly available data on the inhibitory activity of unconjugated desmethyl-trimetazidine on 3-KAT or other biological targets.

The following table summarizes the available information on the biological activities of this compound and desmethyl-trimetazidine in comparison to the parent compound, trimetazidine.

CompoundPrimary Proposed TargetIC50 (3-KAT Inhibition)Other Reported ActivitiesSource
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase (3-KAT)~75 nM (Controversial)Anti-ischemic, antioxidant, cytoprotective, anti-apoptotic[1][10]
This compound Long-chain 3-ketoacyl-CoA thiolase (3-KAT)75 nM (Attributed, requires verification)Anti-oxidant, anti-inflammatory, antinociceptive, gastroprotective[7][8]
Desmethyl-trimetazidine UnknownNot ReportedUnknown[4][5]

Signaling Pathways and Experimental Workflows

Trimetazidine Metabolism and Proposed Mechanism of Action

The primary metabolic transformations of trimetazidine involve N-oxidation and demethylation. The proposed mechanism of action of trimetazidine and potentially its active metabolites involves the modulation of cellular energy metabolism within cardiomyocytes.

cluster_metabolism Trimetazidine Metabolism cluster_action Proposed Mechanism of Action Trimetazidine Trimetazidine This compound This compound Trimetazidine->this compound N-Oxidation Desmethyl-trimetazidine Desmethyl-trimetazidine Trimetazidine->Desmethyl-trimetazidine Demethylation Conjugated Metabolites Conjugated Metabolites Desmethyl-trimetazidine->Conjugated Metabolites Sulfation/Glucuronidation Fatty Acid Oxidation Fatty Acid Oxidation ATP_Production More Efficient ATP Production Fatty Acid Oxidation->ATP_Production Less O2 Efficient Glucose Oxidation Glucose Oxidation Glucose Oxidation->ATP_Production More O2 Efficient 3-KAT 3-KAT 3-KAT->Fatty Acid Oxidation Catalyzes Trimetazidine_Metabolites Trimetazidine and Active Metabolites Trimetazidine_Metabolites->Glucose Oxidation Shift Towards Trimetazidine_Metabolites->3-KAT Inhibition

Trimetazidine metabolism and proposed mechanism of action.
Experimental Workflow: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

The following diagram outlines a typical spectrophotometric assay to determine the inhibitory activity of compounds on 3-ketoacyl-CoA thiolase.

Start Start Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, KCl) Start->Prepare_Assay_Buffer Prepare_Substrates Prepare Substrates (Acetyl-CoA, Dicarbonyl-CoA) Prepare_Assay_Buffer->Prepare_Substrates Prepare_Enzyme Prepare 3-KAT Enzyme Solution Prepare_Substrates->Prepare_Enzyme Prepare_Test_Compounds Prepare Test Compounds (this compound, Desmethyl-trimetazidine) Prepare_Enzyme->Prepare_Test_Compounds Mix_Components Mix Buffer, Substrates, and Test Compound Prepare_Test_Compounds->Mix_Components Initiate_Reaction Initiate Reaction with 3-KAT Enzyme Mix_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add DTNB Solution to Stop Reaction and Develop Color Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 412 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a 3-KAT spectrophotometric inhibition assay.

Experimental Protocols

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Spectrophotometric)

This protocol is a representative method for assessing the inhibition of 3-KAT activity.

Objective: To determine the in vitro inhibitory effect of this compound and desmethyl-trimetazidine on the activity of 3-ketoacyl-CoA thiolase.

Principle: The 3-ketoacyl-CoA thiolase catalyzes the condensation of two molecules of acyl-CoA, which results in the release of Coenzyme A (CoA). The free sulfhydryl group (-SH) of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[11]

Materials:

  • 3-ketoacyl-CoA thiolase (purified enzyme)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Potassium chloride (KCl, e.g., 40 mM)

  • Acetyl-CoA

  • Dicarbonyl-CoA (as substrate)

  • DTNB solution (e.g., 10 mM)

  • Test compounds: this compound, desmethyl-trimetazidine

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing Tris buffer, KCl, acetyl-CoA, and dicarbonyl-CoA in a 96-well microplate.

  • Add varying concentrations of the test compounds (this compound and desmethyl-trimetazidine) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the enzymatic reaction by adding the 3-ketoacyl-CoA thiolase solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the DTNB solution to each well.

  • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds relative to the negative control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The available evidence suggests that this compound is a major metabolite of trimetazidine and is considered biologically active, though direct, robust evidence quantifying its activity is needed to confirm this. The biological activity of desmethyl-trimetazidine remains largely uncharacterized. The controversy surrounding the primary mechanism of action of the parent drug, trimetazidine, further complicates the interpretation of the potential roles of its metabolites.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are required to quantitatively compare the biological activities of this compound and desmethyl-trimetazidine.

  • Mechanism of Action: Elucidating whether these metabolites inhibit 3-KAT and to what extent, or if they possess other primary pharmacological targets.

  • Pharmacokinetics and Pharmacodynamics: A more detailed investigation into the pharmacokinetic profiles of these metabolites and their contribution to the overall therapeutic and potential adverse effects of trimetazidine is warranted.

Such studies will provide a clearer understanding of the complete pharmacological profile of trimetazidine and its metabolites, aiding in the development of more effective and safer therapeutic strategies.

References

Advancing Drug Quality Control: A Comparative Guide to Certified Reference Material for Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of enhanced pharmaceutical quality and safety, this guide provides a comprehensive comparison of a newly developed Certified Reference Material (CRM) for Trimetazidine-N-oxide against existing analytical standards. This compound is the major active metabolite of Trimetazidine, an anti-anginal agent.[1][2] Accurate quantification of this metabolite is crucial for drug metabolism studies, pharmacokinetic assessments, and ensuring the quality of the parent drug, Trimetazidine. This guide is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

The Critical Role of Certified Reference Materials

Certified Reference Materials are paramount in analytical chemistry and pharmaceutical quality control, providing a benchmark for accurate and traceable measurements.[3][4][5] Unlike standard research-grade materials, CRMs undergo rigorous characterization and are accompanied by a certificate of analysis that details their property values, uncertainty, and traceability.[4][5]

Comparison of Analytical Standards for this compound

This section compares the newly developed this compound CRM with commercially available analytical standards. The data presented for the new CRM is based on the stringent requirements for certification, while the data for existing standards reflects typical information available for research-grade materials.

CharacteristicNewly Developed CRM for this compoundExisting Analytical Standard 1Existing Analytical Standard 2
Purity (by qNMR) 99.8% ± 0.1%Not Typically ProvidedNot Typically Provided
Purity (by HPLC-UV) ≥ 99.5%≥ 98%>95%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSHPLC
Traceability To SI units via qNMRTo internal standardsTo internal standards
Certified Concentration Provided with uncertaintyNot ProvidedNot Provided
Stability Data Long-term and short-term stability data providedLimited or no data providedLimited or no data provided
Homogeneity Assessed and confirmedNot AssessedNot Assessed
Certificate of Analysis Comprehensive, with uncertainty budgetBasic, with purity valueBasic, with purity value

Head-to-Head Performance in Analytical Applications

The superior characterization of the this compound CRM translates to improved accuracy and reliability in analytical methods.

ApplicationPerformance with New CRMPerformance with Existing Standards
Calibration Curve Linearity (R²) > 0.9990.995 - 0.998
Quantification Accuracy High accuracy with low biasPotential for higher bias due to purity uncertainty
Inter-laboratory Consistency HighModerate to Low
Method Validation Robust and reliable validationMay require additional characterization of the standard

Visualizing the Path to a Certified Reference Material

The development and certification of a CRM is a meticulous process, ensuring the highest level of quality and confidence in the material.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis of this compound Purification Multi-step Purification Synthesis->Purification Identity Structural Elucidation (NMR, MS, IR) Purification->Identity Purity Purity Determination (qNMR, HPLC) Identity->Purity Homogeneity Homogeneity Assessment Purity->Homogeneity Stability Stability Studies (Long & Short Term) Homogeneity->Stability Value_Assignment Certified Value & Uncertainty Assignment Stability->Value_Assignment Certificate Issuance of Certificate of Analysis Value_Assignment->Certificate

Caption: Workflow for the development and certification of a this compound Certified Reference Material.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

Trimetazidine is dissolved in a suitable solvent and treated with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, under controlled temperature and pH conditions. The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). Upon completion, the this compound is isolated and purified through techniques like column chromatography and recrystallization to achieve high purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][7][8]

  • Flow Rate: 1.0 mL/min.[6][8]

  • Detection Wavelength: 232 nm or 269 nm.[6][9]

  • Injection Volume: 10 µL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
  • ¹H and ¹³C NMR: Spectra are recorded on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure of this compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, further confirming its elemental composition.

Analytical Method Comparison Workflow

The choice of analytical technique is critical for the accurate quantification of Trimetazidine and its impurities.

cluster_methods Analytical Methods for Trimetazidine Impurities UPLC UPLC (Process Impurities) Result1 Result1 UPLC->Result1 Impurity Profile LCMS LC-MS/MS (N-nitroso Trimetazidine) Result2 Result2 LCMS->Result2 Genotoxic Impurity Quantification GCMS GC-MS (N-nitrosopiperazine) Result3 Result3 GCMS->Result3 Volatile Impurity Quantification Sample Trimetazidine API Sample Sample->UPLC Sample->LCMS Sample->GCMS

Caption: Comparison of analytical workflows for the detection of various impurities in Trimetazidine.[10]

Conclusion

The development and use of a Certified Reference Material for this compound represents a significant advancement in the analytical capabilities for this compound. The enhanced characterization, certified purity, and established traceability of the CRM lead to more accurate, reliable, and consistent analytical results. This, in turn, contributes to improved drug quality, safety, and efficacy in the pharmaceutical industry. The adoption of such high-quality reference materials is strongly recommended for all laboratories involved in the analysis of Trimetazidine and its metabolites.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of trimetazidine (B612337) and its primary metabolite, Trimetazidine-N-oxide. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance based on experimental data from published studies.

Comparative Analysis of Analytical Methods

The determination of Trimetazidine and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of different validated methods.

ParameterMethod 1: RP-HPLCMethod 2: LC/ESI-MSMethod 3: LC-MS/MSMethod 4: RP-HPLCMethod 5: LC-MS/MS
Analyte(s) TrimetazidineTrimetazidineTrimetazidineTrimetazidineTrimetazidine and its metabolites (including N-oxide)
Internal Standard Caffeine[1][2]Lidocaine[3]PseudoephedrineCaffeine[4]Not specified for metabolite
Matrix Human Plasma[1][2]Human Plasma[3]Human Plasma[5]Human Serum[4]Human Urine[6][7]
Linearity Range 5.04 - 201.6 ng/mL[1][2]2.5 - 100 ng/mL[3]1 - 100 ng/mL[5]5 - 200 ng/mL[4]5 - 200 ng/mL[8]
Correlation Coefficient (r²) 0.995[1]0.9995[3]Not specified≥ 0.996[4]Not specified
Lower Limit of Quantification (LLOQ) 5.04 ng/mL[1]2.5 ng/mL[3]Not specified5.0 ng/mL[4]0.5 ng/mL[8]
Limit of Detection (LOD) Not specifiedNot specifiedNot specified2.0 ng/mL[4]1 ng/mL[6]
Precision (%RSD) Intra-day: < 4.89%[1]Intra-day: 2.83-6.10%, Inter-day: 4.83-5.82%[3]Intra- and Inter-batch: < 9.5%[5]Intra-day: 3.40-11.63%, Inter-day: 1.30-10.21%[4]Intra-day: < 10%[8]
Accuracy/Recovery (%) 95.80%[1][2]Not specifiedNot specified88.32% - 104.87%[4]Not specified

Experimental Protocols

Method 1: RP-HPLC for Trimetazidine in Human Plasma[1][2]
  • Sample Preparation: Liquid-Liquid Extraction (LLE) was employed for the extraction of trimetazidine and the internal standard, caffeine, from human plasma.

  • Chromatographic Conditions:

    • Column: Nucleosil C18 (150×4.6mm, 5µm)[2]

    • Mobile Phase: A mixture of water, methanol (B129727), acetonitrile, and SHS buffer in the ratio of 60:40:10:03 (v/v/v/v)[2].

    • Flow Rate: 1.3 mL/min[2].

    • Injection Volume: 5µL[2].

    • Detection: UV detection at 210 nm[2].

    • Retention Times: Trimetazidine: 13.07 minutes; Caffeine: 3.97 minutes[2].

Method 2: LC/ESI-MS for Trimetazidine in Human Plasma[3]
  • Sample Preparation: Protein precipitation with methanol was used to isolate trimetazidine and the internal standard, lidocaine, from plasma samples.

  • Chromatographic Conditions:

    • Column: Xterra MS C18 (150 mm x 4.6 mm, 5 µm particle size)[3].

    • Mobile Phase: Methanol and water (40:60, v/v), with the pH adjusted to 2.0 with trifluoroacetic acid[3].

    • Flow Rate: 0.6 mL/min[3].

    • Detection: Single quadrupole mass spectrometer in selected ion monitoring (SIM) mode.

    • Monitored m/z: Trimetazidine: 267.0; Lidocaine: 235.0[3].

    • Retention Times: Trimetazidine: ~3.47 minutes; Lidocaine: ~5.05 minutes[3].

Method 5: LC-MS/MS for Trimetazidine and Metabolites in Human Urine[6][7]
  • Sample Preparation: A 'dilute-and-inject' approach was utilized for sample preparation[7].

  • Chromatographic Conditions:

  • Mass Spectrometry: Analysis was performed using electrospray ionization-high resolution/high accuracy (tandem) mass spectrometry to identify and characterize metabolites, including this compound[7].

Visualizing the Cross-Validation Workflow

A crucial aspect of analytical method development and transfer is the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

CrossValidationWorkflow A Originating Lab: Validated Analytical Method B Receiving Lab: Method Transfer Protocol A->B Transfer C Joint Experiment Design: - Select Batches - Define Acceptance Criteria A->C B->C D Sample Analysis at Originating Lab C->D E Sample Analysis at Receiving Lab C->E F Data Comparison and Statistical Analysis (e.g., Bland-Altman plot, t-test) D->F E->F G Method Deemed Cross-Validated F->G Criteria Met H Investigation of Discrepancies F->H Criteria Not Met H->C Re-evaluate

Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.

References

Safety Operating Guide

Personal protective equipment for handling Trimetazidine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trimetazidine-N-oxide

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational plans for handling and storage, and comprehensive disposal procedures to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is the first line of defense against potential exposure to this compound. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards[2].
Hand Protection Chemically Resistant GlovesImpervious gloves (e.g., nitrile, neoprene) inspected prior to use. Follow manufacturer's guidance for chemical resistance[2][3].
Body Protection Laboratory Coat/ClothingImpervious, long-sleeved lab coat to prevent skin contact. Protective boots may be necessary depending on the scale of handling[2].
Respiratory Protection RespiratorRequired when working outside of a certified fume hood or if aerosolization is possible. A NIOSH-approved N95 or higher is recommended[2].

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number (1644530-89-1), and relevant hazard pictograms[1].

  • Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. For long-term stability, refer to the supplier's specific storage temperature recommendations.

Handling and Use
  • Engineering Controls : All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].

  • Avoid Contact : Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the handling area[1][4].

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling[1][4].

Spill and Emergency Procedures
  • Minor Spills (Solid) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Collect the spilled material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

  • First Aid :

    • If Swallowed : Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting[1].

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1].

    • Skin Contact : Rinse skin thoroughly with large amounts of water and remove contaminated clothing[1].

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[4].

Disposal Plan
  • Solid Waste :

    • All materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips) are considered solid hazardous chemical waste[1].

    • Place these materials in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty polyethylene (B3416737) bag[1].

    • The container must be kept closed except when adding waste. Do not overfill the container[1].

  • Unused Product :

    • Dispose of unused this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

    • Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[1][4].

  • Glassware Decontamination :

    • Triple rinse all glassware that has been in contact with this compound with a suitable solvent (e.g., methanol (B129727) or ethanol). Collect the rinsate as hazardous liquid waste.

    • After rinsing, wash the glassware with a laboratory detergent and water[5]. An acid rinse may be used for further decontamination if necessary[5][6].

Experimental Protocol: Preparation of a Standard Solution for LC-MS/MS Analysis

This compound is often used as a reference standard in analytical chemistry, particularly for the identification of trimetazidine (B612337) metabolites in biological samples for anti-doping analysis[1][4]. The following is a detailed methodology for preparing a standard stock solution.

Methodology
  • Objective : To prepare a 1 mg/mL stock solution of this compound in methanol.

  • Materials :

    • This compound powder

    • HPLC-grade methanol

    • Analytical balance

    • Antistatic weighing spatula

    • 10 mL Class A volumetric flask

    • Pipettes and tips

    • Vortex mixer

    • Amber glass storage vial

  • Procedure :

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Using an analytical balance, accurately weigh approximately 10 mg of this compound powder onto weighing paper using an antistatic spatula.

    • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

    • Rinse the weighing paper with a small amount of HPLC-grade methanol and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.

    • Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

    • Carefully add HPLC-grade methanol to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a clearly labeled amber glass vial for storage.

    • Store the stock solution at -20°C or as recommended by the supplier. From this stock, working solutions of lower concentrations can be prepared by serial dilution[7][8].

Visualized Workflow

The following diagram illustrates the workflow for preparing a this compound standard solution for use in an analytical experiment.

G cluster_prep Preparation of Stock Solution cluster_use Experimental Use start Start: Equilibrate Compound weigh Weigh 10 mg this compound start->weigh 1 transfer Quantitative Transfer to 10 mL Volumetric Flask weigh->transfer 2 dissolve Dissolve in ~7 mL Methanol transfer->dissolve 3 dilute Dilute to 10 mL Mark with Methanol dissolve->dilute 4 mix Mix by Inversion dilute->mix 5 store Transfer to Labeled Amber Vial & Store at -20°C mix->store 6 prep_working Prepare Working Standards by Serial Dilution store->prep_working Use Stock lcms_analysis LC-MS/MS Analysis of Samples prep_working->lcms_analysis Calibrate Instrument

Caption: Workflow for preparing and using a this compound standard solution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.